Pancreastatin (33-49), porcine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C77H119N23O30 |
|---|---|
Peso molecular |
1846.9 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1 |
Clave InChI |
MKZNEWGBYSSCTN-KRQMAMFESA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Porcine Pancreastatin (33-49): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (B1591218), a 49-amino acid peptide derived from the processing of chromogranin A, is a significant regulator of glucose homeostasis and various other metabolic processes. The C-terminal fragment, porcine pancreastatin (33-49), has been identified as a key bioactive region, exerting potent effects on insulin (B600854) secretion, glucose metabolism in the liver and adipose tissue, and other cellular functions. This technical guide provides a comprehensive overview of the core mechanism of action of porcine pancreastatin (33-49), detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these functions.
I. Receptor Binding and Molecular Interactions
Porcine pancreastatin (33-49) exerts its effects by binding to specific receptors on the surface of target cells. While a single, definitive receptor has yet to be fully cloned and characterized, functional studies have revealed key properties of pancreastatin binding sites.
Quantitative Data on Receptor Binding
| Parameter | Value | Cell/Tissue Type | Reference |
| Dissociation Constant (Kd) | 0.3 nM | Rat liver membranes | [1][2] |
| Maximum Binding Capacity (Bmax) | 14 fmol/mg protein | Rat liver membranes | [1][2] |
| Dissociation Constant (Kd) | 0.5 nM | Rat heart membranes | |
| Maximum Binding Capacity (Bmax) | 34 fmol/mg protein | Rat heart membranes |
Experimental Protocol: Radioligand Binding Assay for Pancreastatin Receptors
This protocol outlines the determination of pancreastatin receptor binding characteristics in isolated cell membranes.
1. Membrane Preparation:
-
Homogenize freshly dissected tissue (e.g., rat liver) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the plasma membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (20-40 µg of protein).
-
50 µL of radiolabeled pancreastatin (e.g., [125I]-Tyr-Pancreastatin) at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled pancreastatin (e.g., 1 µM) for determining non-specific binding. For competition assays, add varying concentrations of unlabeled porcine pancreastatin (33-49).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis for saturation binding experiments to determine Kd and Bmax, or using non-linear regression for competition binding experiments to determine IC50 values.
II. Signaling Pathways
The binding of porcine pancreastatin (33-49) to its receptor initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways. The specific G-proteins and downstream effectors can vary depending on the cell type.
A. The Gαq/11 - Phospholipase C (PLC) Pathway in Hepatocytes
In hepatocytes, pancreastatin (33-49) primarily signals through a pertussis toxin-insensitive Gαq/11 protein, leading to the activation of Phospholipase C (PLC).
References
A Technical Guide to the Biological Function of Porcine Pancreastatin (33-49)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pancreastatin (B1591218) (PST) is a crucial regulatory peptide derived from the proteolytic processing of Chromogranin A (CgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1] First isolated from the porcine pancreas, this 49-amino acid peptide has been identified as a significant modulator of various metabolic processes.[1][2] Extensive research has demonstrated that the biological activity of pancreastatin resides primarily within its C-terminal fragment, specifically the amino acid sequence 33-49.[3][4] This document provides a comprehensive technical overview of the biological functions of porcine Pancreastatin (33-49), its mechanisms of action, and the experimental protocols used to elucidate its roles. The focus is on its potent effects on glucose and lipid metabolism, pancreatic secretions, and cellular signaling, presenting a valuable resource for professionals in metabolic research and drug development.
Core Biological Functions of Porcine Pancreastatin (33-49)
The C-terminal fragment PST (33-49) is a potent effector molecule with a range of physiological activities, primarily acting as a counter-regulatory agent to insulin (B600854).[5][6] Its functions are diverse, impacting endocrine and exocrine systems.
Metabolic Regulation
PST (33-49) plays a significant role in maintaining metabolic homeostasis, particularly in the regulation of glucose and lipids.
-
Inhibition of Insulin Secretion: One of the most well-documented functions of pancreastatin is its potent inhibition of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][7] This effect has been observed in multiple species and experimental models, including the perfused rat pancreas.[2][8] PST (33-49) also inhibits insulin release stimulated by other secretagogues, such as glucagon.[3] However, its effect may be species-dependent, as one study reported no effect on basal or glucose-stimulated insulin secretion in conscious pigs at high doses.[9]
-
Hepatic Glucose Metabolism: In the liver, PST (33-49) promotes hyperglycemia by stimulating glycogenolysis (the breakdown of glycogen (B147801) to glucose).[1][10] It has been shown to decrease liver glycogen content and cause a slight increase in blood glucose levels in rats.[1] This action is mediated by mobilizing intracellular calcium.[11] Furthermore, PST signaling can lead to the increased expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), further contributing to increased hepatic glucose output.[5][12]
-
Lipid Metabolism: PST influences lipid metabolism by stimulating the release of glycerol (B35011) and free fatty acids from adipocytes, indicating a role in promoting lipolysis.[13] It also decreases insulin-stimulated lipid synthesis in fat cells.[13]
Regulation of Pancreatic Exocrine Secretion
Beyond its endocrine effects, PST (33-49) is a significant inhibitor of pancreatic exocrine function. In conscious rats, infusions of pancreastatin were shown to significantly inhibit meal-stimulated pancreatic secretion of fluid and protein in a dose-dependent manner.[14] This suggests a role for PST as a negative regulator in the digestive process, potentially acting as a mediator in the islet-acinar axis.[7]
Immunomodulatory Effects
Emerging evidence suggests a role for PST (33-49) in the immune system. Studies have shown that it exerts a dose-dependent stimulatory effect on the proliferation of T-lymphocytes stimulated by the mitogen concanavalin (B7782731) A, with maximal effect observed at a concentration of 10⁻⁸M.[15] This action appears specific to T-cells, as no effect was seen on B-cells, pointing to a specific immunomodulatory function.[15]
Quantitative Data on Biological Activities
The following tables summarize key quantitative data from various studies, providing a comparative look at the effective concentrations and observed effects of porcine PST (33-49) and the full-length peptide.
Table 1: Effects of Pancreastatin on Insulin Secretion
| Species | Experimental Model | Stimulus | PST Fragment | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|---|
| Rat | Perfused Pancreas | 16.7 mM Glucose | 33-49 | 10⁻⁸ M | Inhibited first phase of insulin release. | [8] |
| Rat | Perfused Pancreas | 16.7 mM Glucose (second pulse) | 33-49 | 10⁻⁸ M | Potentiated the priming effect of glucose. | [8] |
| Rat | In Vivo | Glucagon | Full-length & 33-49 | Not specified | Inhibited glucagon-induced increase in insulin levels. | [3] |
| Pig | In Vivo (conscious) | Glucose | 33-49 | > 1 nmol/L | No effect on basal or glucose-stimulated insulin secretion. | [9] |
| Rat | Isolated Perfused Pancreas | Glucose | Full-length | Not specified | Strongly inhibited glucose-induced insulin release. |[2] |
Table 2: Effects of Pancreastatin on Glucose and Glycogen Metabolism
| Species | Experimental Model | PST Fragment | Concentration | Parameter Measured | Observed Effect | Citation |
|---|---|---|---|---|---|---|
| Rat | In Vivo | Full-length | 300 pmol/kg | Hepatic Glycogen Content | Time-dependent decrease. | [1] |
| Rat | In Vivo | Full-length | 300 pmol/kg | Blood Glucose | Slight hyperglycemia. | [1] |
| Rat | Hepatocytes | 33-49 | 0.3 nM (half-max) | Intracellular Ca²⁺ | Increased from ~150 nM to ~700 nM. | [11] |
| Rat | Hepatocytes | 33-49 | Not specified | Glucose Production | Potency was lower than rat PST but higher than porcine PST (1-49). |[11] |
Table 3: Receptor Binding Characteristics for Pancreastatin
| Receptor Source | Ligand | Binding Constant (Kd) | Binding Capacity (Bmax) | Citation |
|---|---|---|---|---|
| Rat Liver Membranes (Solubilized) | [¹²⁵I]Pancreastatin | 0.3 nM | 14 fmol/mg protein | [6][16] |
| Rat Liver Membranes (Membrane-Bound) | [¹²⁵I]Pancreastatin | 0.2 nM | 15 fmol/mg protein |[6][16] |
Mechanism of Action and Signaling Pathways
PST (33-49) exerts its effects by binding to specific cell surface receptors, which appear to be coupled to heterotrimeric G proteins.[6][16] The downstream signaling is complex and involves at least two distinct pathways, leading to its varied physiological effects.
In hepatocytes, the PST receptor is coupled to two different G proteins.[6][16]
-
Gq-Protein Pathway (Pertussis Toxin-Insensitive): This pathway mediates the glycogenolytic effect. Binding of PST activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][10] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]
-
Gi-Protein Pathway (Pertussis Toxin-Sensitive): A second pathway involves a pertussis toxin-sensitive G protein that leads to the activation of guanylate cyclase and the production of cyclic GMP (cGMP).[6][16] cGMP appears to function as a negative feedback regulator, inhibiting the PLC pathway.[6][16]
This dual signaling mechanism allows for fine-tuned control over hepatic glucose metabolism.
Caption: Pancreastatin signaling pathway in hepatocytes. (Within 100 characters)
In pancreatic β-cells, the inhibitory effect of PST on insulin secretion is also thought to be mediated by a Gi protein, which inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent reduction in insulin exocytosis. Additionally, a cGMP-nitric oxide (NO) pathway has been proposed to contribute to the inhibition of GSIS.[13]
Key Experimental Protocols
The biological functions of PST (33-49) have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
Isolated Perfused Pancreas for Insulin Secretion Assay
This protocol is used to study the direct effects of substances on pancreatic hormone secretion in a controlled environment, preserving the organ's architecture.[2][8]
Methodology:
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized.
-
Surgical Isolation: The pancreas is surgically isolated along with the spleen, duodenum, and their associated blood vessels (celiac artery and portal vein).
-
Cannulation: A cannula is inserted into the celiac artery for perfusion of the pancreas, and another is placed in the portal vein to collect the effluent.
-
Perfusion: The isolated pancreas is placed in a temperature-controlled chamber (37°C) and perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing 0.2% bovine serum albumin and 5.5 mM glucose, gassed with 95% O₂ / 5% CO₂. The flow rate is maintained at 2.5 mL/min.
-
Experimental Procedure:
-
An equilibration period of 30 minutes is allowed.
-
Baseline effluent samples are collected every minute for 10 minutes.
-
The pancreas is stimulated with a high concentration of glucose (e.g., 16.7 mM).
-
PST (33-49) is infused at the desired concentration (e.g., 10⁻⁸ M) along with the glucose stimulus.
-
Effluent fractions are collected continuously throughout the experiment.
-
-
Analysis: The concentration of insulin in the collected fractions is determined using a standard radioimmunoassay (RIA) or ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreastatin distribution and plasma levels in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreastatin activates protein kinase C by stimulating the formation of 1,2-diacylglycerol in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
- 14. Effects of porcine pancreastatin on postprandial pancreatic exocrine secretion and endocrine functions in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to the Inhibition of Insulin Secretion by Porcine Pancreastatin (33-49)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of the porcine pancreastatin (B1591218) fragment (33-49) on insulin (B600854) secretion. It consolidates quantitative data from key studies, details relevant experimental protocols, and elucidates the proposed signaling pathways involved in its mechanism of action.
Quantitative Data on Insulin Secretion Inhibition
The inhibitory effect of porcine pancreastatin (PST) and its C-terminal fragment (33-49) on insulin secretion has been quantified in various experimental models. The following tables summarize these findings.
Table 1: Effect of Porcine Pancreastatin (PST) and its Fragment (33-49) on Glucose-Stimulated Insulin Secretion (GSIS) in Perfused Rat Pancreas
| Pancreastatin Concentration | Glucose Concentration | Phase of Insulin Secretion | Observed Effect | Reference |
| 10 nM PST (33-49) | 16.7 mM | Not specified | Inhibition of insulin release | [1] |
| 15 nM PST | 4.2 to 8.3 mM | First phase (5 min) | Significant inhibition | [2] |
| 15.7 nM PST | Not specified | Not specified | Reduced insulin responses to VIP, GIP, and 8-CCK | [3] |
| 20 pM, 200 pM, 2 nM PST | 16.7 mM | Not specified | Significant reduction at all concentrations | [4] |
| 200 pM, 2 nM PST | 11.1 mM | Not specified | Significant inhibition | [4] |
| 100 nM PST | 8.3 mM | Not specified | Total abolishment of GSIS | [5] |
Table 2: In Vivo Effects of Porcine Pancreastatin on Plasma Insulin Levels in Mice
| Pancreastatin Dose | Condition | Time Point | Effect on Plasma Insulin | Reference |
| 4.0 nmol/kg (IV) | Basal | 6 min | Lowered from 55 +/- 8 µU/ml to 21 +/- 7 µU/ml | [6] |
| 4.0 nmol/kg (IV) | Glucose-stimulated | Not specified | Inhibition of plasma insulin response | [6] |
| 4.0 nmol/kg (IV) | Carbachol-stimulated | Not specified | Inhibition of plasma insulin response | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of pancreastatin's effect on insulin secretion.
Perifusion of Isolated Rat Pancreatic Islets
This protocol is essential for studying the dynamics of insulin secretion from isolated islets in response to various stimuli.
Objective: To measure insulin secretion from isolated rat pancreatic islets in a continuous flow system (perifusion) when challenged with secretagogues in the presence or absence of porcine pancreastatin (33-49).
Materials:
-
Isolated rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
Porcine pancreastatin (33-49) stock solution
-
Perifusion system (e.g., Biorep Perifusion V2.0.0)
-
Perifusion columns
-
Bio-Gel beads
-
96-well plates for fraction collection
-
Water bath at 37°C
-
Peristaltic pump
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets from rats using a collagenase digestion method followed by purification, for instance, by density gradient centrifugation. Culture the isolated islets for a short period (e.g., up to 48 hours) to allow recovery.[7]
-
Column Preparation: Place a small layer of hydrated Bio-Gel beads at the bottom of a perifusion column. Carefully transfer a known number of islets (e.g., ~100) in culture medium onto the beads. Add another layer of beads on top of the islets.[7]
-
System Setup: Place the column in the perifusion system holder and connect the tubing to the inlet and outlet. The system should be maintained at 37°C.[7]
-
Equilibration: Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for a pre-incubation period (e.g., 30-60 minutes) at a constant flow rate (e.g., 100 µL/min). This establishes a stable baseline of insulin secretion.[7]
-
Stimulation Protocol:
-
Switch the perifusion medium to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the desired concentration of porcine pancreastatin (33-49).
-
Collect the effluent (perifusate) in fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.[7]
-
After the stimulation period, switch back to the basal glucose medium to observe the return to baseline secretion.
-
-
Sample Analysis: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA).
-
Data Analysis: Plot insulin secretion rate (e.g., µU/islet/min) against time to visualize the dynamics of insulin release, including the first and second phases of secretion.
Experimental workflow for islet perifusion.
Measurement of Cytosolic Free Ca²⁺ in Pancreatic Beta-Cells
This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentrations.
Objective: To determine the effect of porcine pancreastatin (33-49) on cytosolic free calcium levels in pancreatic beta-cells.
Materials:
-
Isolated pancreatic islets or a beta-cell line (e.g., RINm5F)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered salt solution (HBSS)
-
Porcine pancreastatin (33-49)
-
Fluorescence imaging system (microscope with appropriate filters and camera or a plate reader)
-
Ionomycin (B1663694) and EGTA for calibration
Procedure:
-
Cell Preparation:
-
For isolated islets, allow them to recover after isolation.
-
For cell lines, seed the cells onto glass coverslips or appropriate imaging plates and allow them to adhere.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS to aid in dye solubilization.
-
Incubate the islets or cells with the loading buffer for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.
-
After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the plate in the reader.
-
Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Add porcine pancreastatin (33-49) to the cells and continuously record the changes in the fluorescence ratio.
-
-
Calibration:
-
At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of extracellular Ca²⁺.
-
Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to remove all free Ca²⁺.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Use the Grynkiewicz equation to convert the fluorescence ratios into absolute intracellular calcium concentrations, using the determined Rmax and Rmin values.
-
Workflow for measuring cytosolic free Ca²⁺.
Signaling Pathways of Pancreastatin (33-49) in Insulin Secretion Inhibition
The inhibitory action of porcine pancreastatin (33-49) on insulin secretion is mediated by a complex signaling cascade initiated by its binding to a specific G-protein coupled receptor (GPCR) on the pancreatic beta-cell surface. While the exact receptor has not been fully characterized, downstream signaling events have been elucidated. Two main pathways appear to be involved: a phospholipase C-mediated pathway and a nitric oxide-dependent pathway.
3.1. Gq/11-Phospholipase C Pathway:
Upon binding of pancreastatin (33-49) to its receptor, it is proposed that a pertussis toxin-insensitive G-protein of the Gq/11 family is activated. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, is thought to play a role in modulating insulin secretion. While a rise in intracellular Ca²⁺ is typically associated with the stimulation of insulin secretion, the context and localization of the Ca²⁺ signal induced by pancreastatin may differ from that induced by glucose, leading to an overall inhibitory effect.
3.2. Nitric Oxide (NO) Pathway:
There is also evidence to suggest the involvement of a nitric oxide (NO)-mediated pathway in pancreastatin's inhibitory action. Pancreastatin has been shown to increase NO production. NO can inhibit glucose-stimulated insulin secretion through various mechanisms, including the modulation of ion channel activity and direct effects on the exocytotic machinery. This pathway may be initiated through a pertussis toxin-sensitive G-protein that activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP), which in turn can activate NO synthase (NOS).
The interplay between these two pathways and the precise mechanisms by which they ultimately lead to the inhibition of insulin exocytosis are areas of ongoing research.
Proposed signaling pathways of pancreastatin (33-49).
References
- 1. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin inhibits insulin secretion as induced by glucagon, vasoactive intestinal peptide, gastric inhibitory peptide, and 8-cholecystokinin in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-dependent effects of pancreastatin on insulin and glucagon release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreastatin inhibits insulin secretion from isolated rat islets: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
The Role of Pancreastatin (33-49) in Glucose Metabolism: A Technical Guide
Executive Summary: Pancreastatin (B1591218) (PST), a 49-amino acid peptide derived from the processing of Chromogranin A, is a significant negative regulator of glucose homeostasis. The C-terminal fragment, PST (33-49), retains the primary biological activities of the full-length peptide, exerting potent dysglycemic effects across multiple tissues. It impairs glucose-stimulated insulin (B600854) secretion from the pancreas, promotes hepatic glucose output through glycogenolysis and gluconeogenesis, and inhibits insulin-stimulated glucose uptake in adipocytes. Mechanistically, PST (33-49) acts via a G-protein coupled receptor, initiating a signaling cascade involving Phospholipase C, intracellular calcium mobilization, and Protein Kinase C activation. This pathway directly antagonizes insulin signaling by inhibiting the critical IRS-PI3K-Akt pathway. Given its elevated levels in type 2 diabetes and its direct role in inducing an insulin-resistant state, the PST (33-49) fragment and its signaling axis represent a key area of investigation for researchers and a potential therapeutic target for metabolic diseases.
Introduction
Origin and Significance of Pancreastatin
Pancreastatin (PST) is a regulatory peptide that originates from the proteolytic cleavage of Chromogranin A (CgA), a protein co-stored and co-secreted with hormones and neurotransmitters from neuroendocrine cells.[1][2] First isolated from the porcine pancreas, PST has been identified as a key player in metabolic regulation, with elevated levels observed in conditions such as type 2 diabetes and gestational diabetes, suggesting its role in the pathophysiology of insulin resistance.[1][3][4]
The Pancreastatin (33-49) Fragment
Extensive research has demonstrated that the biological activity of pancreastatin is largely contained within its C-terminal region. The fragment encompassing amino acids 33-49, which is C-terminally amidated, has been shown to be as potent, or even more potent, than the full-length 49-amino acid peptide in mediating key metabolic effects.[2][5] These effects include the inhibition of insulin secretion and the regulation of hepatic glucose metabolism, making PST (33-49) a critical focus for understanding the dysglycemic actions of CgA-derived peptides.[6][7][8]
Key Biological Effects on Glucose Metabolism
The Pancreastatin (33-49) fragment exerts a multi-pronged anti-insulin effect, primarily targeting the pancreas, liver, and adipose tissue.
Pancreatic Effects: Inhibition of Insulin Secretion
One of the first and most well-characterized actions of PST and its 33-49 fragment is the potent inhibition of insulin secretion.[5] It specifically inhibits glucose-stimulated insulin release from pancreatic β-cells.[1][9] Furthermore, PST (33-49) has been shown to inhibit glucagon-stimulated insulin secretion in vivo, which can potentiate the hyperglycemic effect of glucagon (B607659).[8]
Hepatic Effects: Stimulation of Glucose Production
In the liver, PST (33-49) acts as a counter-regulatory agent to insulin, promoting an increase in hepatic glucose output.[1][10] This is achieved through two primary mechanisms:
-
Glycogenolysis: The fragment stimulates the breakdown of liver glycogen (B147801) into glucose. In vivo studies in rats demonstrated that injection of PST (33-49) leads to a significant decrease in liver glycogen content and a corresponding rise in blood glucose levels.[6][7] This effect is mediated by a calcium-dependent, cAMP-independent mechanism.[1][11]
-
Gluconeogenesis: PST promotes the synthesis of glucose from non-carbohydrate precursors.[1][9] It achieves this by suppressing the insulin signaling pathway that normally represses gluconeogenic genes.[1][12]
Adipocyte Effects: Inhibition of Glucose Uptake
In adipocytes, PST acts as a potent inhibitor of insulin's metabolic actions. It dose-dependently inhibits both basal and insulin-stimulated glucose transport.[3] This is primarily accomplished by impairing the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, a critical step for glucose uptake into fat cells.[13][14]
Skeletal Muscle Effects
The effect of PST on skeletal muscle, the primary site of insulin-mediated glucose disposal, is less clear. Some studies in rats suggest that PST does not affect insulin-stimulated glucose metabolism in skeletal muscle.[1] However, studies involving brachial arterial infusion in humans have shown that PST can decrease glucose uptake in the forearm by approximately 48-50%, indicating a significant metabolic effect in a region composed largely of skeletal muscle.[4][15] This discrepancy may be attributable to species-specific differences or varying experimental conditions.
Quantitative Analysis of Effects
The biological effects of Pancreastatin (33-49) have been quantified in various experimental models. The following tables summarize key data.
| Parameter | Species/Model | Peptide | Concentration | Effect | Citation(s) |
| Inhibition of Insulin Secretion | Perfused Rat Pancreas | Porcine PST (33-49) | 10 nM | 24.4% inhibition of first-phase insulin release | [2] |
| Inhibition of Insulin Secretion | Rat (in vivo) | PST (33-49) | N/A | Inhibits glucagon-stimulated insulin release | [8] |
| Hepatic Glycogenolysis | Rat (in vivo) | PST (33-49) | Intramesenteric injection | Decreased liver glycogen content | [6][7] |
| Glucose Production | Rat Hepatocytes | Pig PST (33-49) | 0.1 µM | ~75% of the effect of full-length rat PST | [11][16] |
| Inhibition of Glucose Transport | Rat Adipocytes | Full-length PST | 10 nM (Maximal) | Inhibits insulin-stimulated glucose transport | [3] |
| Inhibition of Glucose Transport | Rat Adipocytes | Full-length PST | ~1 nM (IC50) | Inhibits insulin-stimulated glucose transport | [3] |
| Inhibition of Glucose Uptake | Human (in vivo forearm) | Full-length PST | ~200 nM (local) | ~48-50% decrease in glucose uptake | [4][15] |
| Increase in Blood Glucose | Rat (in vivo) | PST (33-49) | Intramesenteric injection | Increased blood glucose levels | [6][7] |
Molecular Mechanisms of Action
Receptor and Downstream Signaling
Pancreastatin (33-49) initiates its cellular effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of target cells like hepatocytes and adipocytes.[1][13] This interaction activates a Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic free calcium.[11][16] Concurrently, DAG and elevated Ca2+ activate classical isoforms of Protein Kinase C (PKC).[1][13]
Crosstalk with the Insulin Signaling Pathway
The primary mechanism by which PST (33-49) induces insulin resistance is through direct interference with the insulin signaling cascade. The activation of PKC by PST leads to the serine phosphorylation of key insulin signaling molecules, including the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[13] This serine phosphorylation inhibits the necessary tyrosine phosphorylation of IRS-1 by the activated insulin receptor. Consequently, the association between IRS-1 and phosphatidylinositol 3-kinase (PI3K) is blocked, preventing the activation of PI3K and its downstream effector, Akt (also known as Protein Kinase B).[9][13] The inactivation of the PI3K-Akt pathway is the central event that leads to the observed metabolic defects, such as the failure of GLUT4 translocation to the plasma membrane in adipocytes and the suppression of glycogen synthesis in hepatocytes.[1][12][13]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the function of Pancreastatin (33-49).
In Vivo Assessment of Glycogenolytic Effect in Rats
This protocol is designed to measure the direct effect of PST (33-49) on liver glycogen content and blood glucose in a living animal model.[6][7]
-
Animal Preparation: Male Wistar rats are fasted for a period (e.g., 24 hours) to establish baseline glycogen levels. Animals are then anesthetized.
-
Surgical Procedure: A laparotomy is performed to expose the portal vein system.
-
Peptide Administration: A solution of PST (33-49) or a saline control is injected directly into a mesenteric vein to ensure rapid delivery to the liver via the portal vein.
-
Sample Collection: At specified time points post-injection (e.g., 15, 30, 60 minutes), blood samples are collected for glucose, insulin, and glucagon measurement. The animal is then euthanized, and the liver is rapidly excised and freeze-clamped in liquid nitrogen.
-
Analysis: Blood glucose is measured using a standard glucose oxidase method. Plasma insulin and glucagon are quantified by radioimmunoassay (RIA) or ELISA. Liver glycogen content is determined by homogenizing the tissue in potassium hydroxide (B78521) (KOH), precipitating the glycogen with ethanol, and quantifying the glucose content after acid hydrolysis using a colorimetric method (e.g., anthrone (B1665570) reagent).[5][17]
Isolated Adipocyte Preparation and Glucose Uptake Assay
This in vitro assay measures the effect of PST (33-49) on insulin-stimulated glucose transport into isolated fat cells.[3][18]
-
Adipocyte Isolation: Epididymal fat pads are removed from rats and minced. The tissue is digested in a buffer containing collagenase at 37°C with shaking to liberate adipocytes.[7] The resulting cell suspension is filtered through nylon mesh to remove undigested tissue and washed multiple times to separate mature adipocytes (which float) from other cell types.
-
Pre-incubation: Isolated adipocytes are incubated in a buffer. PST (33-49) or vehicle is added for a specified period (e.g., 10 minutes).
-
Insulin Stimulation: Insulin (e.g., 10 nM) or vehicle is added to the cell suspension and incubated for a further period (e.g., 20 minutes) to stimulate glucose transport machinery.
-
Glucose Uptake Measurement: The assay is initiated by adding a radiolabeled, non-metabolizable glucose analog, such as 2-deoxy-D-[1-14C]glucose. After a short incubation (e.g., 3-5 minutes), the uptake is terminated by separating the cells from the medium through centrifugation through silicone oil.
-
Quantification: The radioactivity in the cell pellet is measured by liquid scintillation counting, which reflects the amount of glucose transported into the cells.
GLUT4 Translocation Assay in Adipocytes
This assay directly visualizes or quantifies the movement of GLUT4 transporters to the cell surface, a process inhibited by PST.[13][14]
-
Cell Preparation and Treatment: Isolated rat adipocytes are prepared and treated with PST and insulin as described in the glucose uptake assay.
-
Subcellular Fractionation: After treatment, the cells are immediately homogenized in a buffer that preserves membrane integrity. The homogenate is subjected to differential centrifugation to separate the plasma membranes from the low-density microsomes (which contain intracellular GLUT4 vesicles).
-
Western Blotting: Protein concentrations of the plasma membrane and microsomal fractions are determined. Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Detection: The membrane is incubated with a primary antibody specific for GLUT4. A secondary antibody conjugated to an enzyme (like HRP) is then added. The signal is detected using chemiluminescence, and the intensity of the GLUT4 band in the plasma membrane fraction is quantified. An increase in the GLUT4 signal in the plasma membrane fraction indicates translocation, which is expected to be reduced in PST-treated cells.
Implications for Drug Development and Research
The profound dysglycemic effects of Pancreastatin (33-49) establish it and its receptor as a significant target for therapeutic intervention in metabolic diseases.
-
Therapeutic Target: Developing antagonists for the PST receptor could represent a novel strategy to enhance insulin sensitivity and improve glucose homeostasis in patients with type 2 diabetes and other insulin-resistant states.[9] By blocking the inhibitory effects of PST, such a drug could potentially restore normal insulin signaling in the liver and adipose tissue.
-
Biomarker Potential: Elevated circulating levels of PST are correlated with the presence and severity of insulin resistance and diabetes.[1][4] This suggests PST could serve as a valuable biomarker for identifying individuals at risk or for monitoring disease progression.
-
Genetic Variants: Naturally occurring genetic polymorphisms in the CgA gene that alter the PST sequence (e.g., Gly297Ser) have been identified. Some variants exhibit increased potency in inhibiting glucose uptake, potentially predisposing individuals to a higher risk of developing metabolic disorders.[9][15] Studying these variants provides further validation of PST as a key player in glucose metabolism and offers insights into the genetic basis of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Defective insulin-stimulated GLUT4 translocation in brown adipocytes induces systemic glucose homeostasis dysregulation independent of thermogenesis in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Primary Culture of Rat Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen concentration and regulation of synthase activity in rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin secretion by isolated perfused rat and mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]
- 8. mdpi.com [mdpi.com]
- 9. Glycogen content in rat liver. Importance for CT and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control [jove.com]
- 11. Isolation of rat hepatocytes [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous synthesis and degradation of rat liver glycogen. An in vivo nuclear magnetic resonance spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insulin content and insulinogenesis by the perfused rat pancreas: effects of long term glucose stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology | Life Science Alliance [life-science-alliance.org]
- 16. researchgate.net [researchgate.net]
- 17. Suitability of 2-deoxyglucose for measuring initial rates of glucose uptake in isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
Pancreastatin (33-49), Porcine: A Technical Guide to a Chromogranin A-Derived Modulator of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreastatin (B1591218), a 49-amino acid peptide derived from the proteolytic processing of Chromogranin A (CgA), is a significant regulator of glucose homeostasis. The porcine variant, and specifically its C-terminal fragment Pancreastatin (33-49), has been a focal point of research due to its potent biological activity. This technical guide provides a comprehensive overview of porcine Pancreastatin (33-49), detailing its origin as a CgA fragment, its physiological effects with a focus on insulin (B600854) and glucagon (B607659) secretion, the intricate signaling pathways it modulates, and the experimental protocols utilized for its study. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using detailed diagrams.
Introduction: From Chromogranin A to a Bioactive Peptide
Chromogranin A is an acidic protein found in the secretory granules of neuroendocrine cells.[1] Through tissue-specific proteolytic cleavage, CgA gives rise to several smaller, biologically active peptides, including pancreastatin.[1] The 49-amino acid porcine pancreastatin is one such fragment, and its C-terminal region, particularly the (33-49) sequence, is crucial for its biological function.[2] This fragment has garnered significant interest for its role in metabolic regulation, primarily through its potent inhibition of insulin secretion.[3][4]
Biological Functions and Quantitative Effects
The primary and most studied function of porcine pancreastatin (33-49) is its inhibitory effect on glucose-stimulated insulin secretion.[5] It also plays a role in stimulating glucagon release, thereby influencing overall blood glucose levels.[3]
Data Presentation: Effects on Insulin and Glucagon Secretion
The following tables summarize the quantitative effects of porcine pancreastatin and its fragments on insulin and glucagon secretion from various studies.
Table 1: Inhibitory Effects of Pancreastatin on Insulin Secretion
| Peptide Fragment | Species/Model | Concentration | Effect on Insulin Secretion | Reference |
| Pancreastatin (full length) | Mouse (in vivo) | 4.0 nmol/kg | Lowered basal plasma insulin from 55 ± 8 µU/ml to 21 ± 7 µU/ml | [3] |
| Pancreastatin (full length) | Isolated rat islets | 10 nM | Significantly inhibited insulin release at 5.5 and 11 mM glucose | [5] |
| Pancreastatin (full length) | Isolated rat islets | 100 nM | Suppressed insulin response to 5.5, 11, 16.7, and 27 mM glucose by 32-52% | [5] |
| Pancreastatin (33-49) | Perfused rat pancreas | 10⁻⁸ M | Inhibited insulin release stimulated by 16.7 mM glucose | [6] |
Table 2: Stimulatory Effects of Pancreastatin on Glucagon Secretion
| Peptide Fragment | Species/Model | Concentration | Effect on Glucagon Secretion | Reference |
| Pancreastatin (full length) | Mouse (in vivo) | 4.0 nmol/kg | Increased plasma glucagon from 190 ± 12 pg/ml to 301 ± 19 pg/ml | [3] |
| Pancreastatin (33-49) | Rat (in vivo) | Not specified | Potentiated the hyperglycemic effect of glucagon | [2] |
Signaling Pathways of Pancreastatin (33-49)
Pancreastatin (33-49) exerts its effects through a complex signaling cascade that involves G-protein coupled receptors and crosstalk with the insulin signaling pathway.
Primary Signaling Cascade
The binding of pancreastatin to its putative G-protein coupled receptor (GPCR) on the cell surface initiates a signaling cascade through the Gαq/11 subunit. This activates Phospholipase C-β3 (PLC-β3), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to the inhibitory effect of pancreastatin on insulin secretion.[7][8]
References
- 1. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Pancreastatin inhibits insulin secretion from isolated rat islets: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
The Discovery and History of Porcine Pancreastatin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of porcine pancreastatin (B1591218). Pancreastatin, a 49-amino acid peptide, was first isolated from porcine pancreas in 1986 and identified as a potent inhibitor of glucose-induced insulin (B600854) secretion. It is now understood to be a cleavage product of Chromogranin A (CgA), a protein co-stored and co-secreted with hormones and neurotransmitters in neuroendocrine cells. This document details the original isolation methodologies, the bioassays used to determine its function, and the key quantitative data from these seminal studies. It also elucidates its mechanism of action through established signaling pathways and its relationship with its precursor protein, CgA. The information is intended to serve as a detailed resource for professionals in metabolic research and drug development.
Discovery and History
Porcine pancreastatin was first isolated in 1986 by Tatemoto, Efendić, Mutt, and colleagues.[1] The discovery was not guided by a known biological activity, but by a novel chemical detection method developed by Tatemoto and Mutt to identify peptides with a C-terminal α-amide structure, a common feature of many biologically active peptides.[1][2][3] Using this assay, which involved enzymatic release and fluorescent derivatization of the C-terminal amino acid amide, they identified a high concentration of a previously unknown peptide with a C-terminal glycine (B1666218) amide in porcine pancreatic extracts.[1]
Upon purification and sequencing, the 49-residue peptide was tested for biological activity. It was found to strongly inhibit insulin release from the isolated perfused rat pancreas when stimulated by glucose, leading to its name, "pancreastatin".[1]
Subsequent research quickly established that pancreastatin was not a direct product of its own gene but was derived from the proteolytic processing of a larger protein, Chromogranin A (CgA).[4][5] Sequencing of porcine CgA cDNA revealed that the exact 49-amino acid sequence of pancreastatin is contained within the CgA molecule, flanked by typical basic amino acid cleavage sites.[6] Immunocytochemical studies confirmed that pancreastatin and CgA are co-localized in the secretory granules of various endocrine and neuroendocrine tissues, including the pancreas, adrenal medulla, and pituitary gland, supporting the precursor-product relationship.[7]
Physicochemical Properties
Porcine pancreastatin is a single-chain polypeptide with specific characteristics derived from its amino acid composition. Its identity is fundamentally linked to a specific segment of the porcine Chromogranin A protein.
| Property | Description |
| Amino Acid Count | 49 residues.[8] |
| Origin | Proteolytic cleavage product of Chromogranin A (CgA).[5] |
| Porcine CgA Location | Corresponds to residues 240-288 of the porcine CgA precursor protein.[5] |
| Post-translational Mod. | C-terminal α-amidation (Glycine-amide).[4] |
| Amino Acid Sequence | GWEKHSQSKERSSKAESREDRSLAESEVRARPISPQDTECSKYTAEKGDS |
Table 1: Physicochemical properties of porcine pancreastatin.
Experimental Protocols
The discovery and characterization of pancreastatin relied on a combination of innovative peptide chemistry and classic physiological bioassays.
Isolation and Purification of Porcine Pancreastatin
The original isolation was a multi-step process focused on enriching and purifying peptides with a C-terminal amide from a complex tissue extract.
Protocol: Isolation Based on C-Terminal Amide Detection
-
Tissue Extraction:
-
Porcine pancreata are procured immediately post-slaughter and flash-frozen.
-
The frozen tissue is boiled in water for 10 minutes to inactivate endogenous proteases and then homogenized in an acidic medium (e.g., 1 M acetic acid).
-
The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant, containing the peptide extract, is collected.
-
-
Initial Peptide Concentration:
-
The acidic supernatant is passed through a C18 Sep-Pak cartridge.
-
The cartridge is washed with a polar solvent (e.g., 0.1% trifluoroacetic acid [TFA] in water) to remove salts and hydrophilic contaminants.
-
Peptides are eluted with a more non-polar solvent (e.g., 60% acetonitrile (B52724) in 0.1% TFA). The eluate is lyophilized.
-
-
Chemical Detection Assay (Tatemoto & Mutt Method):
-
Aliquots of the peptide fractions from chromatography steps are treated with an enzyme that specifically cleaves the C-terminal amidated amino acid from the peptide chain.
-
The released amino acid amide is then reacted with dansyl chloride to form a fluorescent derivative.
-
The dansylated amino acid amide is identified using two-dimensional thin-layer chromatography, allowing for the specific tracking of C-terminally amidated peptides through the purification process.[2]
-
-
Multi-Step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized peptide concentrate is redissolved in a polar mobile phase (e.g., Buffer A: 0.1% TFA in water).
-
The sample is subjected to sequential rounds of RP-HPLC.[1][5] A typical purification workflow involves:
-
Step 1 (Initial Fractionation): A wide-pore C18 column is used with a shallow gradient of increasing acetonitrile (e.g., Buffer B: 0.1% TFA in acetonitrile) to separate the complex mixture into numerous fractions.
-
Step 2 & 3 (Re-chromatography): Fractions positive in the chemical detection assay are further purified on different stationary phases (e.g., C4, diphenyl) or with different ion-pairing agents or gradient profiles to resolve co-eluting peptides.
-
-
Throughout the process, absorbance is monitored at 210-220 nm to detect peptide bonds, and fractions are collected for chemical assay and eventual bioassay.
-
-
Structural Analysis:
-
The final purified peptide is subjected to amino acid analysis and Edman degradation for N-terminal sequencing to determine its primary structure.
-
Bioassay for Insulin Secretion Inhibition
The primary biological function of pancreastatin was determined using the isolated perfused rat pancreas model, a standard technique for studying pancreatic endocrine secretion ex vivo.[4]
Protocol: Isolated Perfused Rat Pancreas
-
Surgical Preparation:
-
A male Wistar rat (200-250g) is anesthetized.
-
A midline laparotomy is performed to expose the abdominal organs.
-
The celiac artery and portal vein are cannulated. The pancreas, often along with the attached spleen, stomach, and proximal duodenum, is carefully dissected and isolated.
-
-
Perfusion Apparatus Setup:
-
The isolated organ block is transferred to a thermostatically controlled chamber (37°C).
-
The arterial cannula is connected to a peristaltic pump that delivers a continuous flow of oxygenated perfusion medium.
-
The venous cannula is used for collecting the effluent, which is fractionated over time using a fraction collector.
-
-
Perfusion Medium:
-
The standard medium is a Krebs-Ringer bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA) and a basal concentration of glucose (e.g., 4.2-5.5 mM).
-
The medium is continuously gassed with 95% O₂ / 5% CO₂ to maintain physiological pH and oxygenation.
-
-
Experimental Procedure:
-
The pancreas is first perfused with the basal glucose medium to establish a stable baseline insulin secretion.
-
The experiment proceeds in phases:
-
Baseline Period (10-20 min): Collect effluent to measure basal insulin release.
-
Stimulation Period: The glucose concentration in the perfusion medium is raised to a stimulatory level (e.g., 11.1-16.7 mM) to induce insulin secretion.
-
Inhibition Period: Purified porcine pancreastatin (at various concentrations) is added to the high-glucose medium.
-
Washout Period: The pancreas is returned to the high-glucose medium without pancreastatin to observe recovery.
-
-
Effluent is collected in 1-minute intervals throughout the experiment.
-
-
Analysis:
-
The concentration of insulin in each collected fraction is determined by radioimmunoassay (RIA).
-
The results are plotted as insulin concentration versus time to visualize the dynamics of secretion, including the characteristic biphasic response to glucose and the inhibitory effect of pancreastatin.
-
Biological Activities and Quantitative Data
The primary and most well-characterized effect of porcine pancreastatin is the modulation of pancreatic hormone secretion. Its effects are potent and glucose-dependent.
| Experiment Type | Species | Preparation | Pancreastatin Conc. | Glucose Level | Observation |
| Inhibition of Insulin Secretion [1] | Rat | Isolated Perfused Pancreas | 10 nM | High (16.7 mM) | Strong inhibition of glucose-induced insulin release. |
| Glucose-Dependent Inhibition [5] | Rat | Isolated Perfused Pancreas | 200 pM - 2 nM | 11.1 mM | Significant inhibition of insulin output. |
| Glucose-Dependent Inhibition [5] | Rat | Isolated Perfused Pancreas | 20 pM - 2 nM | 16.7 mM | Significant, dose-dependent reduction in insulin secretion. |
| Effect on Basal Insulin [9] | Mouse | In vivo (IV injection) | 4.0 nmol/kg | Basal | Lowered basal plasma insulin from 55 ± 8 µU/ml to 21 ± 7 µU/ml. |
| Inhibition of Glucagon-Induced Insulin Release [8] | Rat | Isolated Perfused Pancreas | 15.7 nmol/L | N/A | Consistently reduced the insulin response to glucagon (B607659), VIP, GIP, and CCK. |
| Stimulation of Glucagon Secretion [9] | Mouse | In vivo (IV injection) | 4.0 nmol/kg | Basal | Increased plasma glucagon from 190 ± 12 pg/ml to 301 ± 19 pg/ml. |
| Inhibition of Glucagon Secretion [5] | Rat | Isolated Perfused Pancreas | 200 pM - 2 nM | Low (1.7 mM) | Significant inhibition of glucagon release. |
| Inhibition of Parathyroid Hormone (PTH) Secretion [10] | Porcine | Dispersed Parathyroid Cells | 0.01 - 1.0 nM | Low Ca²⁺ | Dose-dependent inhibition of both PTH and Chromogranin A secretion. |
Table 2: Summary of key quantitative data on the biological activities of porcine pancreastatin.
Mechanism of Action
Pancreastatin exerts its cellular effects by engaging specific cell surface receptors and initiating an intracellular signaling cascade.
Precursor Processing
Pancreastatin is generated from Chromogranin A through the action of prohormone convertases, which cleave the precursor protein at sites marked by pairs of basic amino acids (e.g., Arg, Lys).
References
- 1. bachem.com [bachem.com]
- 2. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of two novel candidate hormones using a chemical method for finding naturally occurring polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin secretion by isolated perfused rat and mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sequence of porcine chromogranin A messenger RNA demonstrates chromogranin A can serve as the precursor for the biologically active hormone, pancreastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro method for studying insulin secretion in the perfused isolated rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological function and clinical relevance of chromogranin A and derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. A Practical Guide to Rodent Islet Isolation and Assessment Revisited - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Physiological Effects of Pancreastatin (33-49): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo physiological effects of the pancreastatin (B1591218) fragment, PST (33-49). Pancreastatin, a peptide derived from chromogranin A, has emerged as a significant regulator of intermediary metabolism. This document synthesizes key findings from in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Core Physiological Effects of Pancreastatin (33-49)
Pancreastatin (33-49) exerts a range of physiological effects in vivo, primarily impacting glucose and lipid metabolism, as well as modulating pancreatic hormone secretion. These effects are consistently observed across different species, including rats and humans.
Effects on Glucose Metabolism
PST (33-49) has been demonstrated to induce a hyperglycemic state through multiple actions. In vivo studies in rats have shown that the administration of this peptide leads to a significant increase in blood glucose levels.[1] This is attributed to its potent glycogenolytic effect on the liver, causing a decrease in hepatic glycogen (B147801) content.[1] Furthermore, studies in humans have revealed that pancreastatin can decrease glucose uptake in peripheral tissues.[2]
Effects on Lipid Metabolism
In addition to its effects on glucose homeostasis, pancreastatin influences lipid metabolism. In vivo human studies have shown that local infusion of pancreastatin significantly increases the spillover of free fatty acids from forearm tissue, indicating a stimulation of lipolysis.[2]
Modulation of Pancreatic Hormone Secretion
Pancreastatin (33-49) plays a crucial role in regulating the secretion of key pancreatic hormones. It has been shown to inhibit glucagon-stimulated insulin (B600854) release in vivo in rats.[3] This inhibitory action on insulin secretion, coupled with its direct effects on the liver and adipose tissue, contributes to its overall hyperglycemic effect. Interestingly, while it inhibits stimulated insulin secretion, some studies in the perfused rat pancreas have shown that PST (33-49) can potentiate the priming effect of glucose on subsequent insulin secretion.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies on the physiological effects of Pancreastatin (33-49).
Table 1: Effects of Pancreastatin (33-49) on Glucose Metabolism in Rats
| Parameter | Species | Dosage | Route of Administration | Effect | Reference |
| Blood Glucose | Rat | 300 pmol/kg | Intramesenteric Vein | Increased blood glucose levels. | [1] |
| Liver Glycogen | Rat | 300 pmol/kg | Intramesenteric Vein | Decreased glycogen content in the liver. | [1] |
| Insulinemia | Rat | 300 pmol/kg | Intramesenteric Vein | No significant change in basal insulin levels. | [1] |
| Glucagonemia | Rat | 300 pmol/kg | Intramesenteric Vein | No significant change in basal glucagon (B607659) levels. | [1] |
Table 2: Effects of Pancreastatin on Intermediary Metabolism in Humans
| Parameter | Species | Concentration | Route of Administration | Effect | Reference |
| Forearm Glucose Uptake | Human | ~200 nM (local) | Brachial Artery Infusion | Decreased by approximately 48-50%. | [2] |
| Free Fatty Acid Spillover | Human | ~200 nM (local) | Brachial Artery Infusion | Increased by approximately 4.5- to 6.4-fold. | [2] |
| Forearm Plasma Flow | Human | ~200 nM (local) | Brachial Artery Infusion | No significant change. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key in vivo experimental protocols used to elucidate the physiological effects of Pancreastatin (33-49).
In Vivo Rat Studies for Glycogenolytic and Hyperglycemic Effects
This protocol is based on studies investigating the direct effects of PST (33-49) on the liver and systemic glucose levels in rats.
-
Animal Model: Male Wistar rats are typically used.
-
Peptide Administration: The C-terminal fragment of pancreastatin (33-49) is dissolved in a saline solution containing a carrier protein like bovine serum albumin (BSA) to prevent adhesion to surfaces. The peptide is administered via an injection into the intramesenteric vein to ensure direct delivery to the liver.
-
Blood and Tissue Sampling: Blood samples are collected at various time points post-injection to measure plasma glucose, insulin, and glucagon levels. Liver tissue is excised for the determination of glycogen content.
-
Analytical Methods: Blood glucose is measured using a standard glucose oxidase method. Plasma insulin and glucagon concentrations are determined by radioimmunoassay (RIA) or ELISA. Liver glycogen content is quantified after acid hydrolysis of the tissue.
Human Forearm Metabolism Study
This protocol, employed to study the peripheral effects of pancreastatin in humans, involves the cannulation of the brachial artery for local peptide infusion and sampling from a deep forearm vein.
-
Subject Population: Healthy human volunteers are recruited after providing informed consent.
-
Catheterization: A catheter is inserted into the brachial artery of one arm for the infusion of pancreastatin or a control solution. Another catheter is placed in a deep antecubital vein of the same arm to sample blood that has primarily passed through the forearm muscle and adipose tissue.
-
Infusion Protocol: A baseline infusion of saline is administered, followed by an infusion of pancreastatin at a controlled rate to achieve a specific local concentration in the forearm circulation.
-
Metabolite and Hormone Analysis: Arterial and venous blood samples are analyzed for glucose, free fatty acids, and amino acid concentrations. Forearm plasma flow is measured to calculate the net uptake or release of metabolites.
-
Data Calculation: The arteriovenous difference in metabolite concentration, multiplied by the forearm plasma flow, is used to determine the net balance of the metabolite across the forearm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by Pancreastatin (33-49) and the workflows of the described in vivo experiments.
Caption: Signaling pathway of Pancreastatin (33-49) via Gαq/11, PLC, and PKC.
Caption: Experimental workflow for in vivo rat studies.
Caption: Experimental workflow for human forearm metabolism studies.
References
- 1. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Porcine Pancreastatin (33-49): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreastatin (B1591218) (PST), a peptide derived from the proteolytic processing of Chromogranin A (CgA), is a significant negative regulator of glucose metabolism and insulin (B600854) sensitivity. The C-terminal fragment, specifically the porcine sequence 33-49, is recognized as the primary biologically active moiety. This document provides an in-depth technical overview of the known cellular targets of porcine Pancreastatin (33-49), detailing its interaction with cell surface receptors and intracellular chaperones, the subsequent signaling cascades, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Primary Cellular Targets and Binding Interactions
Porcine Pancreastatin (PST) (33-49) exerts its pleiotropic effects by interacting with multiple cellular components, primarily in metabolic tissues such as the liver, adipose tissue, and pancreas. The key identified targets include G-protein coupled receptors, the insulin receptor, and the endoplasmic reticulum chaperone GRP78.
G-Protein Coupled Receptors (GPCRs)
The primary mechanism of PST action in hepatocytes is initiated through cell surface receptors coupled to heterotrimeric G-proteins.[1] PST binding activates members of the Gαq/11 and Gαi families of G-proteins.[2] This interaction has been confirmed through GTPase activity assays, where pancreastatin stimulated GTPase activity in rat liver membranes by approximately 25% over basal levels.[2] Further studies using specific antisera demonstrated that this stimulation was inhibited by 85% with anti-Gαq/11 and 15% with anti-Gαi1,2 sera.[2]
Insulin Receptor
Recent evidence suggests a direct interaction between PST and the insulin receptor.[3] In insulin-sensitive HTC hepatoma cells, PST was found to inhibit insulin action and signaling in a dose-dependent manner, an effect not attributable to competition for insulin binding.[3][4] This interaction leads to a "cross-talk" between the PST and insulin signaling pathways, where PST antagonizes insulin's metabolic effects.[4] PST promotes the Serine/Threonine phosphorylation of the insulin receptor, which blunts its tyrosine kinase activity and downstream signaling.[4]
Glucose-Regulated Protein 78 (GRP78)
A novel target for PST has been identified as the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone.[5] PST binds to GRP78 and inhibits its intrinsic ATPase enzymatic activity.[5] This interaction is crucial for PST's effects on hepatic glucose production, as GRP78 over-expression can antagonize PST's action on glucose-6-phosphatase (G6Pase) expression.[5]
Signaling Pathways and Mechanisms of Action
The engagement of PST (33-49) with its cellular targets triggers distinct signaling cascades that culminate in the modulation of glucose and lipid metabolism.
Gαq/11 - Phospholipase C - Ca2+ Pathway
The most well-characterized pathway involves the activation of Gαq/11 proteins.[2][6][7] This leads to the stimulation of Phospholipase C β3 (PLC-β3), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic free calcium ([Ca2+]i).[1][6][8] Both DAG and elevated [Ca2+]i activate classical isoforms of Protein Kinase C (PKC).[4][6][7] This cascade is fundamental to PST's glycogenolytic effect in the liver and its anti-insulin effects in both hepatocytes and adipocytes.[1][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of insulin receptor signalling by pancreastatin in HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism | PLOS One [journals.plos.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Methodological & Application
Pancreastatin (33-49), Porcine: In Vitro Bioassay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (B1591218), a peptide fragment derived from chromogranin A, is a significant regulator of glucose homeostasis. The porcine-derived fragment, Pancreastatin (33-49), has been identified as a biologically active molecule that exerts inhibitory effects on insulin (B600854) secretion and glucose uptake in various cell types.[1][2][3] These application notes provide detailed protocols for in vitro bioassays to characterize the biological activity of porcine pancreastatin (33-49), focusing on its effects on insulin-secreting cells and adipocytes. The downstream signaling pathways involving G-protein coupling, phospholipase C, and protein kinase C are also elucidated.[1][4]
Data Presentation
Table 1: Inhibition of Insulin Secretion in RINm5F Cells
| Pancreastatin (33-49) Concentration | Stimulus | % Inhibition of Insulin Secretion | Reference |
| 10 nM | Carbachol | ~50% | [5] |
| 100 nM | Carbachol | Max. Inhibition (~50%) | [5] |
| 4 nM | Carbachol | ED50 | [5] |
Table 2: Inhibition of Insulin-Stimulated Glucose Uptake in Rat Adipocytes
| Pancreastatin (33-49) Concentration | Insulin Concentration | % Inhibition of 2-Deoxyglucose Uptake | Reference |
| 100 pM | 10 nM | Significant Inhibition | [6] |
| 600 pM | 10 nM | IC50 | [6] |
| >10 nM | 10 nM | ~28% | [6][7] |
Experimental Protocols
In Vitro Bioassay for Inhibition of Insulin Secretion in RINm5F Cells
This protocol details the methodology to assess the inhibitory effect of porcine pancreastatin (33-49) on stimulated insulin secretion from the rat insulinoma cell line, RINm5F.
Materials:
-
RINm5F cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
Porcine Pancreastatin (33-49) ([Pyr33]-Pancreastatin (Porcine, 33-49) is a suitable product for in vitro research)
-
Insulin secretagogues (e.g., Carbachol, Glyceraldehyde, Glucose)
-
Pertussis Toxin (optional, for signaling pathway studies)
-
Insulin ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture RINm5F cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed RINm5F cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to attach and grow for 48-72 hours.
-
Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in KRBB for 1-2 hours at 37°C.
-
Pancreastatin (33-49) Treatment: Aspirate the pre-incubation buffer and add fresh KRBB containing various concentrations of porcine pancreastatin (33-49) (e.g., 1 pM to 1 µM). Incubate for 30 minutes at 37°C.
-
Stimulation of Insulin Secretion: Add the desired insulin secretagogue (e.g., 100 µM Carbachol) to the wells and incubate for an additional 30-60 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of the insulin secretion observed in the stimulated control group (without pancreastatin). Plot the percentage inhibition against the logarithm of the pancreastatin (33-49) concentration to determine the IC50 value.
In Vitro Bioassay for Inhibition of Glucose Uptake in Primary Rat Adipocytes
This protocol describes the procedure to measure the effect of porcine pancreastatin (33-49) on insulin-stimulated glucose uptake in primary rat adipocytes.
Materials:
-
Epididymal fat pads from Wistar rats
-
Collagenase (Type I)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 1% BSA
-
Porcine Pancreastatin (33-49)
-
Insulin
-
2-deoxy-D-[3H]glucose or other labeled glucose analog
-
Scintillation fluid and counter
-
Polypropylene (B1209903) vials
Protocol:
-
Adipocyte Isolation: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.
-
Pre-incubation: Wash the isolated adipocytes with KRH buffer and pre-incubate them in a shaking water bath at 37°C for 30 minutes.
-
Pancreastatin (33-49) and Insulin Treatment: Aliquot the adipocyte suspension into polypropylene vials. Add porcine pancreastatin (33-49) at various concentrations (e.g., 1 pM to 1 µM) and incubate for 15 minutes. Subsequently, add a submaximal concentration of insulin (e.g., 1 nM) and incubate for another 15 minutes.
-
Glucose Uptake Assay: Initiate glucose uptake by adding labeled 2-deoxy-D-glucose to each vial. Allow the uptake to proceed for a defined period (e.g., 3-5 minutes).
-
Termination of Uptake: Stop the reaction by adding ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin).
-
Separation and Lysis: Separate the adipocytes from the buffer by centrifugation through silicone oil. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the rate of glucose uptake and express the results as a percentage of the insulin-stimulated glucose uptake in the absence of pancreastatin. Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflows
References
- 1. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin activates beta3 isoform of phospholipase C via G(alpha)11 protein stimulation in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreastatin inhibits insulin release from Rin m 5F cells: reversion by pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Experimental Use of Porcine Pancreastatin (33-49) in Islets
Audience: Researchers, scientists, and drug development professionals.
Introduction Pancreastatin (B1591218) (PST) is a 49-amino acid peptide originally isolated from the porcine pancreas. It is derived from the proteolytic processing of Chromogranin A (CHGA), a protein found in the secretory granules of many neuroendocrine cells.[1][2] Within pancreatic islets, PST is co-localized with insulin (B600854) in β-cells, glucagon (B607659) in α-cells, and somatostatin (B550006) in δ-cells.[2][3] The primary and most studied biological activity of PST is the inhibition of glucose-stimulated insulin secretion (GSIS).[1][4][5] The C-terminal fragment, specifically the 33-49 region, is considered the biologically active moiety of the peptide.[6][7][8] These application notes provide a summary of the effects of porcine Pancreastatin (33-49) on islet function, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
Porcine Pancreastatin (33-49) exerts its inhibitory effect on insulin secretion primarily by modulating intracellular calcium signaling in pancreatic β-cells. The peptide is believed to act through a G-protein coupled receptor, likely of the Gi family, as its effects are sensitive to pertussis toxin.[1] Activation of this pathway interferes with the normal sequence of events following glucose stimulation.
Specifically, PST inhibits the glucose-stimulated influx of extracellular Ca2+ into the β-cell, a critical step for triggering insulin granule exocytosis.[9] Interestingly, it does not appear to affect the ATP-sensitive potassium (KATP) channels, meaning it does not prevent the initial membrane depolarization induced by glucose metabolism.[9] Instead, it acts downstream, directly or indirectly inhibiting the voltage-dependent calcium channels.[9] This disruption of Ca2+-dependent events is a key feature of its mechanism.[1] In addition to its effects on insulin, PST has also been shown to stimulate glucagon secretion from α-cells.[10]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pancreastatin--a novel regulatory peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light and electron microscopical immunocytochemical localization of pancreastatin-like immunoreactivity in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
- 6. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreastatin distribution and plasma levels in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunocytochemical localisation of pancreastatin and chromogranin A in porcine neuroendocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreastatin inhibits insulin secretion from isolated rat islets: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Porcine Pancreastatin (33-49) Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the quantitative determination of porcine pancreastatin (B1591218) (33-49) in plasma samples using a competitive binding radioimmunoassay (RIA). This highly sensitive technique is crucial for studying the physiological and pathological roles of pancreastatin, a peptide derived from chromogranin A that is involved in regulating glucose metabolism and insulin (B600854) secretion.[1][2][3][4][5]
Principle of the Radioimmunoassay (RIA)
The radioimmunoassay for porcine pancreastatin (33-49) is a competitive binding assay.[6][7][8][9] The principle relies on the competition between a known amount of radiolabeled pancreastatin (tracer) and the unlabeled pancreastatin present in the sample or standards for a limited number of binding sites on a specific anti-pancreastatin antibody. As the concentration of unlabeled pancreastatin in the sample increases, the amount of radiolabeled pancreastatin that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of pancreastatin in unknown samples.[6][7][8][9]
Pancreastatin (33-49) Signaling and Function
Pancreastatin, a 49-amino acid peptide derived from chromogranin A, plays a significant role in glucose homeostasis.[3] The C-terminal fragment (33-49) is biologically active and has been shown to inhibit glucose-stimulated insulin release.[1][2][4] It also has a hyperglycemic effect, potentially by decreasing liver glycogen (B147801) content.[4] The following diagram illustrates the inhibitory effect of pancreastatin on insulin secretion.
Caption: Inhibitory effect of Pancreastatin (33-49) on glucose-stimulated insulin release.
Experimental Protocols
Specimen Collection and Handling
Proper specimen handling is critical for accurate results.
-
Patient Preparation: Patients should be fasting for 10-12 hours prior to sample collection.[5] If possible, medications that may influence insulin levels should be discontinued (B1498344) for at least 48 hours before collection.[5][10]
-
Collection: Collect 10 mL of blood directly into a Z-tube™ preservative tube.[10]
-
Processing: Separate the plasma by centrifugation as soon as possible.[10]
-
Storage: Immediately freeze the plasma in a plastic transfer vial.[10] Specimens must be shipped frozen on dry ice and are not stable at refrigerated or room temperatures.[5][10] Frozen plasma is stable for up to 60 days.[10]
-
Rejection Criteria: Grossly icteric, hemolyzed, or lipemic samples are unacceptable.[10]
Reagents and Materials
-
Anti-porcine pancreastatin antiserum
-
Porcine pancreastatin (33-49) standard
-
¹²⁵I-labeled porcine pancreastatin (tracer)
-
Assay Buffer: Sodium phosphate-buffered saline with 0.2% bovine serum albumin (BSA)[11]
-
Second antibody (precipitating antibody)
-
Polypropylene (B1209903) test tubes
-
Pipettes
-
Centrifuge (refrigerated)
-
Gamma counter
Radioimmunoassay Procedure
This protocol is based on a disequilibrium assay format.[11]
Caption: Workflow for the Porcine Pancreastatin (33-49) Radioimmunoassay.
Step-by-Step Protocol:
-
Preparation:
-
Dilute the anti-porcine pancreastatin antiserum to its working dilution (e.g., 1:25,000) in assay buffer.[11]
-
Prepare porcine pancreastatin standards in a plasma-based matrix covering a range of 10 to 1280 pg/mL.[11]
-
Prepare quality control (QC) pools at low, medium, and high concentrations (e.g., 40, 200, and 600 pg/mL).[11]
-
-
Assay Setup (Day 1):
-
Set up polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of standards, QCs, and plasma samples into their respective tubes.
-
Add 100 µL of the diluted anti-pancreastatin antiserum to all tubes.
-
Vortex gently and incubate for 24 hours at 4°C.[11]
-
-
Tracer Addition (Day 2):
-
Add 100 µL of ¹²⁵I-labeled porcine pancreastatin tracer to all tubes.
-
Vortex gently and incubate for an additional 24 hours at 4°C.[11]
-
-
Separation of Bound and Free Fractions (Day 3):
-
Add the second antibody (precipitating antibody) to all tubes.
-
Incubate for a sufficient time to allow for the precipitation of the antibody-antigen complex.
-
Centrifuge the tubes at a refrigerated temperature to pellet the precipitate.
-
Carefully decant the supernatant containing the free tracer.
-
-
Counting and Data Analysis:
-
Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the pancreastatin standards.
-
Determine the concentration of pancreastatin in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
-
Data Presentation
Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Format | Disequilibrium Radioimmunoassay | [11] |
| Antiserum Working Dilution | 1:25,000 | [11] |
| Standard Curve Range | 10 - 1280 pg/mL | [11] |
| Mean Sensitivity | 17 pg/mL (range: 12-22 pg/mL) | [11] |
| Reference Range | 10 - 135 pg/mL | [10] |
Quality Control and Precision
| QC Level | Target Concentration (pg/mL) | Mean Observed Value (pg/mL) | Intra-assay CV (%) |
| Low | 40 | 21 | 12% |
| Medium | 200 | 144 | 6% |
| High | 600 | 356 | 8% |
Data adapted from a study developing a carboxy-terminal human pancreastatin assay using anti-porcine pancreastatin antiserum.[11]
Cross-Reactivity
| Compound | Cross-Reactivity (%) |
| Porcine Pancreastatin (33-49) | 100% |
| Synthetic Human Pancreastatin | 91% |
| Human Chromogranin A | 0.08% |
| 25 kDa Human Chromogranin A C-terminal fragment | 2.5% |
Data from a commercial RIA method for porcine pancreastatin 1-49.[12]
Conclusion
This document provides a comprehensive overview and detailed protocol for the radioimmunoassay of porcine pancreastatin (33-49). Adherence to the specified procedures for sample handling, reagent preparation, and assay execution is essential for obtaining accurate and reproducible results. This assay is a valuable tool for researchers and drug development professionals investigating the role of pancreastatin in various physiological and disease states.
References
- 1. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 8. revvity.com [revvity.com]
- 9. microbenotes.com [microbenotes.com]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 11. interscienceinstitute.com [interscienceinstitute.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes: Quantitative Determination of Porcine Pancreastatin (33-49) using Enzyme Immunoassay (EIA)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreastatin, a 49-amino acid peptide derived from chromogranin A, is a significant regulator of various metabolic processes.[1] The porcine fragment, Pancreastatin (33-49), is a biologically active C-terminal fragment that has been implicated in the inhibition of insulin (B600854) secretion and the modulation of glucose homeostasis.[2][3] These application notes describe a competitive enzyme immunoassay (EIA) for the quantitative determination of porcine Pancreastatin (33-49) in biological samples. This assay is a valuable tool for researchers studying metabolic diseases, neuroendocrine tumors, and pancreatic function.
Principle of the Procedure
This assay is a competitive enzyme immunoassay. The microtiter plate is pre-coated with a fixed amount of goat anti-rabbit IgG. A known amount of biotinylated porcine Pancreastatin (33-49) and a rabbit polyclonal antibody specific for porcine Pancreastatin (33-49) are added to the wells, along with the standards or samples containing the unknown amount of the peptide. The unlabeled Pancreastatin (33-49) in the sample competes with the biotinylated peptide for binding to the specific rabbit antibody. The antibody-antigen complex is then captured by the goat anti-rabbit IgG on the plate.
After incubation, the unbound components are washed away. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated Pancreastatin (33-49) captured on the plate. Following another washing step, a substrate solution is added. The intensity of the color developed is inversely proportional to the concentration of porcine Pancreastatin (33-49) in the samples. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards, and the concentration of the unknown samples is determined from this curve.
Technical Data Summary
| Parameter | Specification |
| Assay Type | Competitive Enzyme Immunoassay (EIA) |
| Sample Types | Plasma, Serum, Tissue Homogenates |
| Species Reactivity | Porcine |
| Assay Range | 0.1 ng/mL - 100 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Cross-Reactivity | Porcine Pancreastatin (33-49): 100%Porcine Pancreastatin (1-49): < 5%Human Pancreastatin: Not DetectedRat Pancreastatin: Not Detected |
Pancreastatin Signaling Pathway
Pancreastatin exerts its effects by binding to a G-protein coupled receptor on the cell surface. This interaction primarily activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of Pancreastatin, such as the inhibition of insulin release.
Caption: Pancreastatin signaling cascade.
Experimental Protocols
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Deionized or distilled water
-
Wash bottle, automated microplate washer
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate, dilute with deionized water to the final working volume.
-
Porcine Pancreastatin (33-49) Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare serial dilutions to create standards with known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12, and 0 ng/mL).
-
Biotinylated Porcine Pancreastatin (33-49): Reconstitute and dilute according to the kit instructions.
-
Rabbit Anti-Porcine Pancreastatin (33-49) Antibody: Reconstitute and dilute according to the kit instructions.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with the appropriate buffer as per the kit manual.
-
Substrate Solution: The substrate solution is typically ready to use.
-
Stop Solution: The stop solution is typically ready to use.
Sample Preparation
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Aliquot and store the serum at -20°C or -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay. Further dilution may be necessary.
Assay Protocol
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of standard, sample, or blank (assay buffer) to the appropriate wells of the goat anti-rabbit IgG pre-coated microplate.
-
Add 25 µL of the diluted biotinylated porcine Pancreastatin (33-49) to each well.
-
Add 25 µL of the diluted rabbit anti-porcine Pancreastatin (33-49) antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Aspirate the contents of each well and wash the plate 4 times with 300 µL of 1X Wash Buffer per well. After the last wash, invert the plate and blot it against clean paper towels.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as in step 6.
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from the average absorbance of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of porcine Pancreastatin (33-49) in the samples by interpolating their absorbance values from the standard curve.
-
Account for any sample dilution factors in the final concentration calculation.
Competitive EIA Workflow
Caption: Competitive EIA workflow.
Performance Characteristics
Standard Curve Example
The following is an example of a typical standard curve. The absorbance values are inversely proportional to the concentration of porcine Pancreastatin (33-49).
| Porcine Pancreastatin (33-49) (ng/mL) | Optical Density (450 nm) |
| 100 | 0.152 |
| 50 | 0.235 |
| 25 | 0.389 |
| 12.5 | 0.612 |
| 6.25 | 0.934 |
| 3.12 | 1.356 |
| 0 | 2.105 |
Precision
Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested 20 times on one plate to assess intra-assay precision.
| Sample | Mean Concentration (ng/mL) | Standard Deviation | CV (%) |
| 1 | 10 | 0.45 | 4.5 |
| 2 | 25 | 1.12 | 4.48 |
| 3 | 50 | 2.35 | 4.7 |
Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in 20 separate assays to assess inter-assay precision.
| Sample | Mean Concentration (ng/mL) | Standard Deviation | CV (%) |
| 1 | 11 | 0.62 | 5.64 |
| 2 | 26 | 1.48 | 5.69 |
| 3 | 52 | 2.81 | 5.40 |
References
Application Notes: Cell-Based Assays Using Pancreastatin (33-49), Porcine
Introduction
Pancreastatin (B1591218) (PST) is a crucial regulatory peptide derived from the proteolytic processing of Chromogranin A (CgA), an acidic protein found in the secretory granules of many neuroendocrine and neuronal cells.[1][2] The porcine variant of Pancreastatin is a 49-amino acid peptide, and its C-terminal fragment, Pancreastatin (33-49), is recognized for retaining significant biological activity.[3][4] This fragment is a key tool for investigating metabolic regulation, particularly glucose homeostasis.[5][6] PST has been shown to inhibit glucose-stimulated insulin (B600854) release, modulate glucose uptake in hepatocytes and adipocytes, and stimulate glycogenolysis.[3][5][7] Its actions are primarily mediated through a G-protein coupled receptor system, involving Gαq/11 protein, phospholipase C (PLC), and protein kinase C (PKC), leading to downstream cellular responses.[5][8]
These application notes provide detailed protocols for key cell-based assays to probe the function of porcine Pancreastatin (33-49), offering researchers robust methods to study its effects on cellular signaling and metabolism.
Key Applications
-
Metabolic Regulation Studies: Elucidate the mechanisms by which Pancreastatin modulates glucose uptake, insulin sensitivity, and glycogen (B147801) metabolism in cell models like hepatocytes and adipocytes.[3][5]
-
Insulin Secretion Analysis: Investigate the inhibitory effects of Pancreastatin on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2]
-
Signal Transduction Research: Dissect the intracellular signaling pathways activated by Pancreastatin, including G-protein activation, calcium mobilization, and PKC activation.[5][9]
-
Drug Discovery: Screen for compounds that modulate the Pancreastatin signaling pathway for potential therapeutic applications in metabolic disorders like type 2 diabetes.[5]
Signaling Pathway and Workflow
The primary signaling cascade initiated by Pancreastatin involves the activation of a Gαq/11-coupled receptor, leading to downstream metabolic changes.
Caption: Pancreastatin (33-49) signaling pathway.
Experimental Protocols
Protocol 1: Glucose Uptake Inhibition Assay in Adipocytes
This assay measures the ability of Pancreastatin (33-49) to inhibit insulin-stimulated glucose uptake in differentiated adipocytes, such as 3T3-L1 cells.
Workflow:
Caption: Workflow for the glucose uptake inhibition assay.
Materials:
-
Differentiated 3T3-L1 adipocytes (or similar model) in 24-well plates
-
Porcine Pancreastatin (33-49) (e.g., [Pyr33]-Pancreastatin (33-49))[6]
-
Insulin solution (100 nM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
1 N NaOH for cell lysis
-
Scintillation cocktail and counter
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.[10]
-
On the day of the experiment (7-10 days post-differentiation), gently wash the cells twice with KRH buffer.
-
Serum starve the cells by incubating in KRH buffer for 2-4 hours at 37°C.
-
Pre-treat the cells by adding various concentrations of Pancreastatin (33-49) (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Stimulate glucose uptake by adding 100 nM insulin to appropriate wells for 30 minutes at 37°C.[10] Include non-insulin stimulated controls.
-
Initiate the uptake measurement by adding 2-deoxy-D-[³H]glucose to a final concentration of 100 µM for 10 minutes.[10]
-
Terminate the uptake by washing the cells three times rapidly with ice-cold PBS.[10]
-
Lyse the cells by adding 500 µL of 1 N NaOH to each well and incubating for 30 minutes.[10]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of insulin-stimulated glucose uptake for each Pancreastatin concentration.
Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay in Hepatocytes
This protocol measures Pancreastatin-induced changes in cytosolic free calcium in hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) using a fluorescent calcium indicator. Pancreastatin is known to be a Ca²⁺-mobilizing hormone.[11]
Materials:
-
Rat hepatocytes or HepG2 cells cultured on glass coverslips
-
Porcine Pancreastatin (33-49)
-
Fluo-3 AM or Fura-2 AM (calcium indicator dyes)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence microscope or plate reader with kinetic reading capability
Procedure:
-
Seed hepatocytes on glass coverslips and culture until they reach desired confluency.
-
Prepare a loading buffer containing Fluo-3 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Load the cells with the dye by incubating in the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 15-20 minutes.
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope or place the plate in a reader.
-
Obtain a stable baseline fluorescence reading for 2-3 minutes.
-
Add Pancreastatin (33-49) to the cells at a final concentration (e.g., 100 nM) and record the change in fluorescence intensity over time.[11] Half-maximal and maximal effects have been observed at 0.3 and 100 nM, respectively.[11]
-
At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.
-
Analyze the data by calculating the ratio of fluorescence before and after stimulation, representing the fold increase in intracellular calcium.
Quantitative Data Summary
The following tables summarize representative quantitative effects of Pancreastatin (PST) observed in various cell-based assays.
Table 1: Effect of Pancreastatin on Glucose and Hormone Regulation
| Parameter Measured | Cell/System Type | PST Concentration | Observed Effect | Reference |
| Glucose Uptake | Human Forearm | ~200 nM | ~48-50% decrease | [12] |
| Insulin-Stimulated Glucose Uptake | 3T3-L1 Adipocytes | 100 nM | Significant inhibition | [10][13] |
| Insulin Release (Glucose-Stimulated) | Perfused Rat Pancreas | 10 nM | Inhibition of first phase | [14] |
| PTH Secretion | Porcine Parathyroid Cells | 1-100 nM | Up to 93% inhibition | [1] |
| Chromogranin A Secretion | Porcine Parathyroid Cells | 1-100 nM | Up to 75% inhibition | [1] |
Table 2: Effect of Pancreastatin on Intracellular Signaling
| Parameter Measured | Cell Type | PST Concentration | Observed Effect | Reference |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Rat Hepatocytes | 0.1 µM | Increase from ~150 nM to ~700 nM | [11] |
| Intracellular Ca²⁺ ([Ca²⁺]i) | Rat Hepatocytes | 0.3 nM | Half-maximal effect | [11] |
| 1,2-diacylglycerol (DAG) Formation | Rat Hepatocytes | Not specified | Stimulation | [9] |
| Protein Kinase C (PKC) Activity | Rat Hepatocytes | Not specified | Activation | [3][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreastatin--a novel regulatory peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bluetigerscientific.com [bluetigerscientific.com]
- 7. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromogranin A / Pancreastatin - Creative Peptides [creative-peptides.com]
- 9. Pancreastatin activates protein kinase C by stimulating the formation of 1,2-diacylglycerol in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Naturally Occurring Variants of the Dysglycemic Peptide Pancreastatin: DIFFERENTIAL POTENCIES FOR MULTIPLE CELLULAR FUNCTIONS AND STRUCTURE-FUNCTION CORRELATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Pancreastatin (33-49) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a peptide fragment derived from Chromogranin A, is a significant regulator of glucose and lipid metabolism. The synthetic C-terminal fragment, Pancreastatin (33-49), has been identified as the active region responsible for many of its biological effects. These notes provide detailed protocols for the handling, storage, and application of synthetic Pancreastatin (33-49) in research settings, with a focus on its role in metabolic and cellular signaling studies.
Product Handling and Storage
Proper handling and storage of synthetic Pancreastatin (33-49) are crucial to maintain its biological activity and ensure experimental reproducibility.
1.1. Storage of Lyophilized Peptide
Upon receipt, lyophilized Pancreastatin (33-49) should be stored under the following conditions to ensure long-term stability:
| Storage Condition | Duration | Notes |
| -20°C | Up to 12 months[1] | Preferred for long-term storage.[2][3][4] |
| 4°C | Short-term only | Suitable for immediate use. |
Key Handling Practices:
-
Before opening, allow the vial to warm to room temperature, preferably in a desiccator, to prevent moisture contamination which can decrease peptide stability.[2][3][5]
-
Wear gloves to avoid enzymatic or bacterial contamination.[5]
1.2. Reconstitution of Lyophilized Peptide
Reconstitution should be performed with care to ensure complete solubilization without compromising peptide integrity.
Recommended Solvents:
-
Primary: Sterile, distilled water or a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) or Tris buffer (pH 7).[5]
-
For Hydrophobic Peptides: If the peptide is difficult to dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[5]
Reconstitution Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature.[3][5]
-
Add the desired volume of sterile solvent to the vial.
-
Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking.
-
If necessary, sterile filter the reconstituted solution using a 0.22 µm filter.[6]
1.3. Storage of Reconstituted Peptide
Peptide solutions are less stable than the lyophilized powder.
| Storage Condition | Duration | Notes |
| 4°C | Approximately one month | For short-term use. |
| -20°C or colder | Up to a few weeks | Aliquot to avoid repeated freeze-thaw cycles.[2][4][5] |
Important Considerations:
-
The stability of peptide solutions is concentration-dependent; lower concentrations are generally less stable.[5]
-
Avoid using frost-free freezers as temperature fluctuations during defrost cycles can degrade the peptide.[2]
-
For peptides containing amino acids susceptible to oxidation (e.g., Cys, Met, Trp), the use of oxygen-free solvents is recommended.[5]
Experimental Protocols
The following are detailed protocols for common applications of Pancreastatin (33-49).
2.1. In Vitro Inhibition of Glucose Uptake in Adipocytes
This protocol details how to assess the inhibitory effect of Pancreastatin (33-49) on insulin-stimulated glucose uptake in rat adipocytes.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for assessing Pancreastatin's effect on glucose uptake.
Materials:
-
Isolated rat adipocytes
-
Krebs-Ringer buffer (supplemented with 20 mM HEPES and 1% BSA, without glucose)
-
Human insulin
-
Synthetic Pancreastatin (33-49)
-
2-deoxy-D-[2,6-³H]glucose
Procedure:
-
Isolate adipocytes from rat epididymal fat pads.
-
Incubate the adipocytes in Krebs-Ringer buffer at 37°C for 20 minutes.[6]
-
Add Pancreastatin (33-49) to the desired final concentration. A typical effective concentration is in the nanomolar to micromolar range.
-
After 4 minutes of incubation with Pancreastatin (33-49), add insulin to a final concentration of 10 nM to stimulate glucose uptake.[6]
-
Initiate the glucose uptake assay by adding 0.5 µCi of 2-deoxy-D-[³H]glucose.[6]
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by washing the cells with ice-cold Krebs-Ringer buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Quantitative Data Summary:
| Treatment | Glucose Uptake | Reference |
| Basal | Baseline | [6] |
| Insulin (10 nM) | Increased | [6] |
| Pancreastatin + Insulin | Decreased by ~48-50% compared to insulin alone | [6] |
2.2. In Vivo Inhibition of Glucagon-Stimulated Insulin Release
This protocol describes an in vivo experiment in rats to evaluate the effect of Pancreastatin (33-49) on insulin secretion stimulated by glucagon.
Experimental Protocol for In Vivo Insulin Release
References
Application Notes and Protocols: Reconstitution of Lyophilized Porcine Pancreastatin (33-49)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (B1591218), a peptide fragment derived from chromogranin A, is a key regulator of various metabolic processes. The porcine Pancreastatin (33-49) fragment is a biologically active peptide that has been shown to inhibit insulin (B600854) secretion and modulate glucose metabolism.[1][2][3][4] This document provides detailed application notes and protocols for the reconstitution, storage, and use of lyophilized porcine Pancreastatin (33-49) in common experimental settings.
Product Information
| Characteristic | Description |
| Product Name | Porcine Pancreastatin (33-49) |
| Appearance | Lyophilized white powder |
| Molecular Formula | C₈₄H₠₂₃N₂₃O₂₉ |
| Molecular Weight | 1947.1 g/mol |
| Purity | >95% (as determined by HPLC) |
| Storage (Lyophilized) | Short-term: 4°C; Long-term: -20°C for up to 12 months.[5] |
| Storage (Reconstituted) | Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles. |
Reconstitution Protocol
Lyophilized porcine Pancreastatin (33-49) has limited solubility in water. The following protocol is recommended for effective reconstitution.
Materials:
-
Lyophilized porcine Pancreastatin (33-49) vial
-
Sterile, high-purity water
-
0.1 N Acetic Acid (optional, for acidic peptides)
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 1% v/v) or other suitable alkaline solution (for basic peptides)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from entering the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Initial Solubilization:
-
Porcine Pancreastatin (33-49) is slightly soluble in water but can be dissolved at a pH > 9.
-
Add a small amount of a sterile, dilute alkaline solution, such as 1% ammonium hydroxide, to the vial to dissolve the peptide. Use the minimum volume necessary.
-
Alternatively, for initial attempts, sterile, high-purity water can be used, but complete dissolution may not occur.
-
-
Dilution: Once the peptide is dissolved, it can be further diluted with the desired sterile buffer (e.g., PBS, pH 7.4) to the final working concentration.
-
Vortexing: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation or aggregation.
-
Aliquoting and Storage:
-
For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or lower.
-
Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific application.
-
Experimental Protocols
In Vitro: Glucose Uptake Assay in Adipocytes
This protocol describes how to measure the effect of porcine Pancreastatin (33-49) on glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates
-
Reconstituted porcine Pancreastatin (33-49)
-
Insulin solution (1 µM)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
-
2-Deoxy-D-[³H]glucose (2-DG) or a colorimetric/fluorometric glucose uptake assay kit
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate.
-
Serum Starvation: Wash the differentiated adipocytes twice with PBS and then starve them in serum-free medium overnight to increase glucose transporter sensitivity.
-
Glucose Starvation: The next day, wash the cells three times with PBS and then incubate them with 100 µL of KRPH buffer containing 2% BSA for 40-60 minutes to starve them of glucose.
-
Treatment:
-
Prepare different concentrations of porcine Pancreastatin (33-49) in KRPH buffer.
-
Add the Pancreastatin (33-49) solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes).
-
Include a control group with buffer only and a positive control group with insulin (1 µM) to stimulate glucose uptake.
-
-
Glucose Uptake Measurement:
-
Add 10 µL of 10 mM 2-Deoxy-D-glucose (2-DG) to each well.[6]
-
Incubate for 20 minutes.
-
Wash the cells three times with ice-cold PBS to stop glucose uptake.
-
-
Cell Lysis and Detection:
-
Lyse the cells with a suitable lysis buffer.
-
If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.
-
If using a commercial kit, follow the manufacturer's instructions for detection.[6]
-
In Vivo: Effect on Insulin and Glucagon (B607659) Secretion in Mice
This protocol outlines a method to investigate the in vivo effects of porcine Pancreastatin (33-49) on insulin and glucagon secretion in mice.
Materials:
-
Male NMRI mice (or other suitable strain)
-
Reconstituted porcine Pancreastatin (33-49)
-
Saline solution (0.9% NaCl)
-
Glucose solution
-
Anesthetic agent
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for insulin and glucagon
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Fast the mice overnight before the experiment.
-
Peptide Administration:
-
Anesthetize the mice.
-
Administer porcine Pancreastatin (33-49) via intravenous injection at a specific dose (e.g., 4.0 nmol/kg body weight).[1]
-
Administer saline to the control group.
-
-
Glucose Challenge (Optional): To study the effect on glucose-stimulated insulin secretion, a glucose solution can be injected intravenously after the peptide administration.
-
Blood Sampling:
-
Collect blood samples at various time points after injection (e.g., 2, 6, 15, and 30 minutes).[1]
-
Collect blood from the retro-orbital plexus or tail vein into heparinized tubes.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.
-
Hormone Measurement: Measure the plasma concentrations of insulin and glucagon using specific ELISA kits according to the manufacturer's instructions.
Data Presentation
Table 1: Dose-Dependent Effects of Porcine Pancreastatin (33-49) on Insulin Secretion
| Concentration | Effect on Insulin Secretion | Experimental Model | Reference |
| 10 nM | Inhibition of glucose-stimulated insulin release | Perfused rat pancreas | [2] |
| 100 nM | Maximal inhibition of ß-cell DNA synthesis and decreased insulin secretion | Fetal rat pancreatic islets in culture | [7] |
| 15 nmol/L | Significant inhibition of the first phase of glucose-induced insulin release | Perfused rat pancreas | [8] |
| 4.0 nmol/kg (i.v.) | Lowered basal plasma insulin concentration | In vivo (mouse) | [1] |
Signaling Pathways and Workflows
References
- 1. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pancreastatin on pancreatic endocrine and exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of pancreastatin on insulin secretion and the exocrine pancreas in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 85-1424-86 Pancreastatin (33-49) (porcine) (Chromogranin A 272-288) (CGA, CHG A, Pancreastatin, Parathyroid secretory protein 1, Pituitary secretory protein I, Vasostatin, SPI) 1mg P2995-01 【AXEL】 アズワン [axel.as-1.co.jp]
- 6. abcam.com [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pancreastatin (33-49), Porcine in Glucose Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (B1591218) (PST) is a 49-amino acid peptide derived from the processing of Chromogranin A (ChgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1][2][3] The porcine variant of Pancreastatin, and specifically its C-terminal fragment comprising amino acids 33-49, has been identified as a biologically active peptide with significant metabolic effects.[2] This fragment is a key tool for studying glucose homeostasis due to its potent inhibitory effects on insulin-stimulated glucose uptake in various tissues, including skeletal muscle, adipocytes, and the liver.[1][3][4] Its dysglycemic activity and role in counter-regulating insulin (B600854) signaling make it a valuable agent for investigating the mechanisms of insulin resistance, a hallmark of type 2 diabetes.[3][4][5]
Mechanism of Action
Pancreastatin (33-49) exerts its inhibitory effect on glucose uptake by interfering with the canonical insulin signaling pathway. The peptide acts through a G-protein coupled receptor (GPCR), activating the Gq/11 protein-phospholipase C (PLC) pathway.[4] This leads to the activation of classical protein kinase C (PKC) isoforms.[4][6] Activated PKC then blunts insulin signaling through serine/threonine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[4][6] This phosphorylation event inhibits the necessary tyrosine phosphorylation of IR and IRS-1, preventing the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[4][6] The disruption of the PI3K/Akt signaling cascade ultimately impairs the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, resulting in decreased glucose uptake.[4][7]
Summary of Quantitative Data
The following table summarizes the observed effects of Pancreastatin on glucose uptake across different experimental models.
| Model System/Organism | Tissue/Cell Type | Pancreastatin Fragment & Concentration | Key Finding on Glucose Uptake | Reference |
| Human (in vivo) | Forearm Skeletal Muscle | CHGA(273–301) (~200 nM) | ~48-50% decrease in basal glucose uptake.[8][9] | [8][9] |
| Rat | Adipocytes | PST (10 nM) | ~50% inhibition of insulin-stimulated glucose transport.[1] | [1] |
| Rat | Adipocytes | PST | IC50 of 0.6 nM for inhibition of glucose transport.[1] | [1] |
| Rat | Adipocytes | PST (10 nM) | 56% inhibition of insulin-stimulated GLUT4 translocation to the plasma membrane.[7] | [7] |
| Mouse | Primary Hepatocytes | PST | Inhibits insulin-stimulated glucose uptake.[1] | [1] |
| Rat | Perfused Pancreas | PST (33-49) (10⁻⁸ M) | Inhibited insulin release when stimulated by 16.7 mM glucose.[10] | [10] |
| Rat (in vivo) | Liver | PST (33-49) | Increased blood glucose levels and decreased liver glycogen (B147801) content.[11] | [11] |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay Using 2-Deoxy-D-[³H]-glucose
This protocol details a common method for measuring glucose uptake in cultured cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to assess the inhibitory effect of Pancreastatin (33-49).
Materials:
-
Differentiated cells (e.g., L6 myotubes) in 12-well plates
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Porcine Pancreastatin (33-49) stock solution
-
Insulin solution (100 µM stock)
-
2-Deoxy-D-[³H]-glucose ([³H]2dG)
-
Unlabeled 2-Deoxy-D-glucose (cold 2dG)
-
Cytochalasin B (inhibitor for non-specific uptake control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Cell Culture: Culture and differentiate cells to the desired state (e.g., confluent myotubes) in 12-well plates.
-
Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free DMEM for 3-4 hours to lower basal glucose uptake and increase insulin sensitivity.[12]
-
Pre-treatment: After starvation, wash cells with KRH buffer. Add fresh KRH buffer containing either vehicle (control) or the desired concentration of porcine Pancreastatin (33-49) (e.g., 0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells (both vehicle and PST-treated). Do not add insulin to basal uptake control wells. Incubate for 20 minutes at 37°C. For non-specific uptake control, add Cytochalasin B (10 µM) 15 minutes prior to adding the glucose tracer.
-
Glucose Uptake: Initiate the glucose uptake by adding [³H]2dG (e.g., to a final concentration of 0.5 µCi/mL) along with cold 2dG (to a final concentration of 10 µM). Incubate for exactly 10 minutes at 37°C.[12]
-
Stopping the Reaction: Terminate the uptake by aspirating the glucose solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.[12]
-
Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of a parallel sample for normalization. Subtract the non-specific uptake (counts from Cytochalasin B-treated cells) from all other values. Express the data as counts per minute (CPM) per milligram of protein. Calculate the percentage inhibition caused by Pancreastatin (33-49) relative to the insulin-stimulated control.
Experimental Controls:
-
Basal: No insulin or PST treatment.
-
Vehicle Control: Treated with the solvent used for PST.
-
Positive Control: Stimulated with insulin only.
-
Non-specific Uptake: Pre-treated with Cytochalasin B to block transporter-mediated uptake.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin modulates insulin signaling in rat adipocytes: mechanisms of cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Modulation of insulin receptor signalling by pancreastatin in HTC hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pancreastatin (33-49) in Perfused Pancreas Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin, a peptide derived from chromogranin A, is a significant regulator of endocrine and exocrine pancreatic functions. The C-terminal fragment, Pancreastatin (33-49), has been identified as a biologically active region that modulates insulin (B600854) and glucagon (B607659) secretion. Perfused pancreas studies offer a powerful ex vivo model to investigate the direct effects of substances like Pancreastatin (33-49) on pancreatic hormone secretion in a controlled environment, preserving the tissue architecture and paracrine interactions. These application notes provide a comprehensive guide for utilizing Pancreastatin (33-49) in perfused pancreas experiments, including its effects on hormone secretion, experimental protocols, and potential signaling pathways.
Data Presentation: Effects of Pancreastatin (33-49) on Insulin Secretion
The following table summarizes the quantitative effects of Pancreastatin (33-49) on insulin release from perfused rat pancreas studies.
| Parameter | Pancreastatin (33-49) Concentration | Stimulus | Effect on Insulin Release | Reference |
| First Phase Insulin Release | 10 nM | 16.7 mM Glucose | 24.4 +/- 6.5% inhibition | [1] |
| Second Phase Insulin Release | 10 nM | 16.7 mM Glucose | 25.7 +/- 4.8% inhibition | [1] |
| Glucose-Stimulated Insulin Release | 10⁻⁸ M | 16.7 mM Glucose | Inhibition | [2] |
| Priming Effect of Glucose | 10⁻⁸ M | Second pulse of 16.7 mM Glucose | Potentiation | [2] |
| Glucagon-Stimulated Insulin Release | Not Specified | Glucagon | Inhibition | [3] |
| Vasoactive Intestinal Peptide (VIP)-Stimulated Insulin Release | 15.7 nmol/L | 1 nmol/L VIP | Reduction | [4] |
| Gastric Inhibitory Peptide (GIP)-Stimulated Insulin Release | 15.7 nmol/L | 1 nmol/L GIP | Reduction | [4] |
| Cholecystokinin (CCK-8)-Stimulated Insulin Release | 15.7 nmol/L | 1 nmol/L CCK-8 | Reduction | [4] |
Experimental Protocols
This section outlines a generalized protocol for a perfused pancreas study to investigate the effects of Pancreastatin (33-49). This should be adapted based on specific experimental goals and laboratory conditions.
I. Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics: Ketamine/xylazine or sodium pentobarbital
-
Surgical Instruments: Standard surgical kit for small animal surgery
-
Perfusion Apparatus:
-
Peristaltic pump
-
Oxygenator (e.g., silicone tubing coil)
-
Bubble trap
-
Water bath for temperature control (37°C)
-
Fraction collector
-
-
Perfusion Buffer (Krebs-Ringer bicarbonate buffer - KRBB):
-
118 mM NaCl
-
4.7 mM KCl
-
2.5 mM CaCl₂
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
25 mM NaHCO₃
-
Bovine Serum Albumin (BSA), 0.2-1%
-
Glucose (as required by the experimental design)
-
Gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4
-
-
Pancreastatin (33-49): Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or buffer) and diluted to the desired final concentration in the perfusion buffer.
-
Stimulants: Glucose, glucagon, or other secretagogues as required.
-
Hormone Assay Kits: ELISA or RIA kits for insulin and glucagon.
II. Experimental Workflow
Caption: Experimental workflow for a perfused pancreas study.
III. Detailed Methodologies
-
Animal Preparation and Surgical Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully dissect the pancreas, spleen, and stomach from surrounding tissues.
-
Ligate and cut the celiac and superior mesenteric arteries at their origins.
-
Place a loose ligature around the aorta just above the celiac artery and another around the portal vein.
-
Cannulate the aorta for arterial inflow and the portal vein for venous outflow. Secure the cannulas.
-
Immediately begin perfusion with pre-warmed, oxygenated KRBB.
-
-
Perfusion Protocol:
-
Transfer the isolated pancreas to the perfusion apparatus, maintaining a constant temperature of 37°C.
-
Set the perfusion flow rate to a constant value (e.g., 2.5-3.0 mL/min).
-
Equilibration Phase (30-45 minutes): Perfuse the pancreas with KRBB containing a basal glucose concentration (e.g., 2.8-5.5 mM) to establish a stable baseline of hormone secretion.
-
Stimulation Phase 1 (e.g., 15-20 minutes): Switch to a perfusion buffer containing a high glucose concentration (e.g., 16.7 mM) to induce insulin secretion.
-
Pancreastatin (33-49) Infusion: Introduce Pancreastatin (33-49) into the perfusion buffer at the desired concentration (e.g., 10⁻⁸ M) and continue the high glucose stimulation.
-
Washout Phase (optional): Switch back to the basal glucose buffer to allow hormone secretion to return to baseline.
-
-
Sample Collection and Analysis:
-
Collect the perfusate effluent using a fraction collector at regular intervals (e.g., every 1-2 minutes) throughout the experiment.
-
Store the collected fractions at -20°C or -80°C until analysis.
-
Measure insulin and glucagon concentrations in the perfusate samples using appropriate immunoassay kits.
-
-
Data Analysis:
-
Calculate the hormone secretion rate for each fraction (concentration × flow rate).
-
Plot the hormone secretion rate over time to visualize the dynamic response to different stimuli.
-
Calculate the total hormone output during the basal, stimulation, and treatment phases by determining the area under the curve.
-
Perform statistical analysis to compare hormone secretion between control and Pancreastatin (33-49) treated groups.
-
Signaling Pathways
The precise signaling mechanism of Pancreastatin (33-49) in pancreatic beta-cells is still under investigation, but available evidence suggests the involvement of G-protein coupled receptors and downstream effectors that modulate intracellular calcium and cyclic AMP levels. In other cell types, such as hepatocytes, Pancreastatin has been shown to activate protein kinase C via a pertussis-toxin-independent mechanism.[5] In pancreatic RIN m5F cells, it has been found to inhibit insulin secretion stimulated by agents that directly elevate cytosolic Ca²⁺.[6]
I. Proposed Signaling Pathway of Pancreastatin (33-49) in Pancreatic Beta-Cells
Caption: Proposed signaling pathways of Pancreastatin (33-49).
II. General Glucose-Stimulated Insulin Secretion Pathway (for context)
Caption: Glucose-stimulated insulin secretion pathway.
Conclusion
Pancreastatin (33-49) is a potent modulator of pancreatic endocrine function, primarily acting as an inhibitor of stimulated insulin secretion. The perfused pancreas model is an invaluable tool for elucidating the direct effects and mechanisms of action of this peptide. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further understand the role of Pancreastatin (33-49) in glucose homeostasis and its potential as a therapeutic target in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin inhibits insulin secretion as induced by glucagon, vasoactive intestinal peptide, gastric inhibitory peptide, and 8-cholecystokinin in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreastatin activates protein kinase C by stimulating the formation of 1,2-diacylglycerol in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Immunological Applications of Porcine Pancreastatin (33-49): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreastatin (B1591218) (PST), a peptide fragment derived from chromogranin A (CgA), has emerged as a significant modulator of the immune system. The porcine variant, and specifically the C-terminal fragment Pancreastatin (33-49), has demonstrated notable effects on key immune cell populations, positioning it as a molecule of interest for immunological research and therapeutic development. This document provides detailed application notes and experimental protocols for investigating the immunological properties of porcine Pancreastatin (33-49).
Pancreastatin, originally identified in the porcine pancreas, is known to be highly conserved across species, including humans.[1][2] It is recognized for its pro-inflammatory activities, influencing both the innate and adaptive immune responses.[1][2] Notably, porcine PST (33-49) has been shown to stimulate the proliferation of T lymphocytes, a critical component of the adaptive immune system.[1] Furthermore, PST can shape the phenotype of macrophages, key cells of the innate immune system, towards a pro-inflammatory state.[2][3][4]
These immunomodulatory functions suggest potential applications in various contexts, from understanding the pathophysiology of inflammatory diseases to the development of novel immunotherapies. The following sections provide quantitative data on its effects, detailed protocols for in vitro assays, and diagrams of the implicated signaling pathways to facilitate further research in this area.
Data Presentation
Macrophage Polarization and Cytokine Production
Porcine Pancreastatin (33-49) has been shown to influence macrophage function, steering them towards a pro-inflammatory M1 phenotype. This is characterized by the altered expression of specific cell surface markers and the secretion of pro-inflammatory cytokines. The following table summarizes the quantitative effects of Pancreastatin on murine peritoneal macrophages, which can be extrapolated for studies with porcine macrophages due to the conserved nature of the peptide's function.
| Parameter | Treatment | Cell Type | Change | Reference |
| IL-10 Production | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
| Arginase Activity | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
| Il10 mRNA Expression | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
| Arg1 mRNA Expression | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
| Ym1 mRNA Expression | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
| Fizz1 mRNA Expression | PST (200 ng/mL) | Murine Peritoneal Macrophages | Decreased | [5] |
T Lymphocyte Proliferation
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation Assay
This protocol details the procedure for stimulating porcine macrophages with Pancreastatin (33-49) to assess its impact on their activation state and cytokine profile.
Materials:
-
Porcine Pancreastatin (33-49) peptide
-
Porcine peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Reagents for macrophage isolation (e.g., Ficoll-Paque, adherence to plastic)
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory activation
-
ELISA kits for porcine TNF-α, IL-6, and IL-10
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis of markers like iNOS, CD86, Arg-1, CD206)
-
Flow cytometry antibodies for porcine CD14, CD80, CD86, and CD206
Procedure:
-
Macrophage Isolation and Culture:
-
Isolate porcine PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
To obtain monocyte-derived macrophages, plate PBMCs in RPMI-1640 with 10% FBS and allow monocytes to adhere for 2-4 hours at 37°C, 5% CO2.
-
Wash away non-adherent cells and culture the adherent monocytes for 5-7 days in RPMI-1640 supplemented with 10% FBS and M-CSF to differentiate them into macrophages.
-
-
Macrophage Stimulation:
-
Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare working solutions of porcine Pancreastatin (33-49) in sterile PBS or culture medium. A suggested concentration range is 10-1000 ng/mL.
-
Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of Pancreastatin (33-49).
-
Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Analysis of Macrophage Activation:
-
Cytokine Analysis: Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 markers (iNOS, TNF, IL6) and M2 markers (Arg1, CD206, IL10).
-
Flow Cytometry: Gently detach the macrophages and stain them with fluorescently labeled antibodies against surface markers such as CD80, CD86 (M1), and CD206 (M2) for flow cytometric analysis.
-
Protocol 2: Porcine T Lymphocyte Proliferation Assay
This protocol is adapted from established methods for porcine PBMC proliferation and is designed to assess the effect of Pancreastatin (33-49) on T-cell proliferation, both alone and in combination with a mitogen.
Materials:
-
Porcine Pancreastatin (33-49) peptide
-
Porcine peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Concanavalin A (ConA) as a positive control for T-cell proliferation
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
[³H]-Thymidine (for proliferation assessment by radioisotope incorporation)
-
Flow cytometry antibodies for porcine CD3, CD4, and CD8
Procedure:
-
PBMC Isolation and Labeling:
-
Isolate porcine PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in serum-free RPMI-1640 and label with a cell proliferation dye (e.g., 5 µM CFSE) according to the manufacturer's instructions.
-
Quench the staining reaction by adding complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate the labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in a final volume of 200 µL.
-
Prepare the following experimental conditions in triplicate:
-
Unstimulated control (medium only)
-
Pancreastatin (33-49) alone at various concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M)
-
ConA alone (positive control, e.g., 2.5 µg/mL)
-
Pancreastatin (33-49) at various concentrations + ConA (2.5 µg/mL)
-
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Proliferation:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against porcine CD3, CD4, and CD8.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and assessing the dilution of the cell proliferation dye. Calculate the percentage of divided cells and the proliferation index.
-
-
[³H]-Thymidine Incorporation (Alternative Method):
-
18 hours before the end of the 72-hour incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
-
Signaling Pathways
The precise signaling mechanisms of Pancreastatin (33-49) in immune cells are still under investigation. However, existing evidence from various cell types suggests the involvement of G-protein coupled receptors and subsequent downstream signaling cascades.
Putative Signaling Pathway in Macrophages
In macrophages, Pancreastatin is hypothesized to promote a pro-inflammatory response. While direct evidence for porcine PST (33-49) is limited, related studies suggest a potential link to the NF-κB signaling pathway, a central regulator of inflammation.
Putative signaling cascade of Pancreastatin in macrophages.
Experimental Workflow for T-Cell Proliferation Assay
The following diagram outlines the key steps in the T-cell proliferation assay described in Protocol 2.
Workflow for assessing T-cell proliferation.
Conclusion
Porcine Pancreastatin (33-49) presents a valuable tool for investigating the intricate mechanisms of immune regulation. Its ability to modulate both macrophage and T-lymphocyte activity underscores its potential as a target for therapeutic intervention in inflammatory and immune-mediated diseases. The protocols and data provided herein offer a solid foundation for researchers to explore the immunological applications of this intriguing peptide. Further studies are warranted to fully elucidate its signaling pathways in different immune cell subsets and to explore its in vivo effects in relevant porcine models of disease.
References
- 1. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pancreastatin Reduces Alternatively Activated Macrophages, Disrupts the Epithelial Homeostasis and Aggravates Colonic Inflammation. A Descriptive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pancreastatin (33-49), Porcine ELISA: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Pancreastatin (33-49), porcine ELISA kit.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this ELISA kit?
This ELISA kit is likely based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). In this format, a fixed amount of HRP-conjugated Pancreastatin (33-49) competes with the Pancreastatin in the sample or standard for a limited number of binding sites on the antibody-coated microplate. The signal intensity is inversely proportional to the concentration of Pancreastatin in the sample.
Q2: What are the recommended sample types for this assay?
Recommended sample types typically include serum, plasma, and other biological fluids. It is crucial to follow the specified sample preparation protocols to ensure accurate results.
Q3: How should I prepare my porcine serum and plasma samples?
-
Serum: Allow whole blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]
Q4: What should the standard curve look like for a competitive ELISA?
In a competitive ELISA, the optical density (OD) is inversely proportional to the concentration of the analyte. Therefore, the highest concentration standard will have the lowest OD, and the zero standard (blank) will have the highest OD.
Troubleshooting Guide
Below are common issues encountered during a this compound ELISA, along with their potential causes and solutions.
High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[4][5][6] |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay.[1] |
| Incorrect Reagent Dilution | Double-check all calculations and ensure accurate pipetting when preparing reagents. |
| Cross-reactivity | If samples contain substances that cross-react with the antibody, consider sample purification steps. |
| Improper Blocking | Increase the blocking incubation time or try a different blocking buffer. |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol.[7] |
| Substrate Reagent Issues | Ensure the substrate reagent has not been exposed to light and is not contaminated. Prepare fresh if necessary.[5] |
Weak or No Signal
| Potential Cause | Recommended Solution |
| Reagents Not at Room Temperature | Allow all reagents to reach room temperature (18-25°C) before use.[5] |
| Incorrect Reagent Preparation or Addition | Verify that all reagents were prepared correctly and added in the proper sequence. |
| Expired Reagents | Check the expiration dates of all kit components and do not use expired reagents.[5] |
| Insufficient Incubation Time | Ensure that all incubation steps are carried out for the full duration specified in the protocol.[8] |
| Improper Storage of Kit | Store the kit at the recommended temperature (typically 2-8°C).[1] |
| Low Analyte Concentration in Samples | If expecting a signal and none is observed, the analyte concentration may be below the detection limit of the assay. Consider concentrating the sample if possible. |
| Incorrect Wavelength Reading | Ensure the microplate reader is set to the correct wavelength for reading the results (typically 450 nm).[1] |
Poor Standard Curve
| Potential Cause | Recommended Solution |
| Improper Standard Dilution | Carefully check the dilution calculations and pipetting technique when preparing the standards. Prepare fresh standards for each assay. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to minimize variability.[5][8] |
| Contaminated Reagents | Use fresh, uncontaminated reagents. |
| Incorrect Incubation Temperature | Ensure that incubations are performed at the temperature specified in the protocol. |
| Incomplete Reagent Mixing | Gently mix all reagents thoroughly before use. |
High Coefficient of Variation (CV)
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure consistent and accurate pipetting across all wells. Use of a multichannel pipette may improve consistency. |
| Well-to-Well Contamination | Be careful not to splash reagents between wells. Use fresh pipette tips for each standard and sample. |
| Plate Not Washed Uniformly | Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can improve uniformity. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated in a stable environment to avoid temperature differences across the plate. |
Experimental Protocol (Example)
This is an example protocol for a competitive this compound ELISA. Always refer to the specific manual provided with your kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.
-
HRP-Conjugate Addition: Add 50 µL of HRP-conjugated Pancreastatin (33-49) to each well (except for the blank well).
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash 5 times with wash buffer.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the optical density (OD) at 450 nm within 15 minutes.
Example Standard Curve Data
The following table is an example of typical data obtained for a this compound competitive ELISA. Note that the OD values decrease as the concentration of Pancreastatin increases.
| Standard Concentration (ng/mL) | Optical Density (450 nm) |
| 0 | 2.450 |
| 0.1 | 2.150 |
| 0.5 | 1.650 |
| 1.0 | 1.200 |
| 2.5 | 0.750 |
| 5.0 | 0.450 |
| 10 | 0.250 |
Visual Guides
Competitive ELISA Workflow
Caption: General workflow for a competitive ELISA.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. biocompare.com [biocompare.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Pancreastatin (33-49), porcine stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porcine pancreastatin (B1591218) (33-49) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is porcine pancreastatin (33-49) and what is its primary function in vitro?
Porcine pancreastatin (33-49) is a biologically active C-terminal fragment of the larger pancreastatin peptide, which itself is derived from chromogranin A.[1][2] In in vitro settings, it is primarily known for its role in metabolic regulation, including the inhibition of glucose-stimulated insulin (B600854) release.[1][3][4] It can also influence intracellular signaling pathways, notably by affecting intracellular calcium levels.
Q2: How should I reconstitute and store lyophilized porcine pancreastatin (33-49)?
For optimal stability, lyophilized porcine pancreastatin (33-49) should be stored at -20°C or -80°C. Before reconstitution, allow the vial to equilibrate to room temperature to prevent moisture condensation. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, or a buffer at a pH of 5-7. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like sterile water or a dilute acid (e.g., 0.1% acetic acid), which can then be further diluted into the culture medium. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q3: What is the expected stability of porcine pancreastatin (33-49) in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Peptide Activity | 1. Degradation: The peptide may be degraded by proteases in the culture medium, especially if serum is present. 2. Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. 3. Adsorption: The peptide may adsorb to plasticware. | 1. Minimize the duration of experiments. Consider using a serum-free medium if compatible with your cells. The addition of a broad-spectrum protease inhibitor, like aprotinin, may be considered, but its compatibility with the experimental system must be verified.[5] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store lyophilized peptide and stock solutions at -20°C or -80°C. 3. Use low-protein-binding microplates and pipette tips. |
| Precipitation in Culture Medium | 1. Poor Solubility: The peptide may have limited solubility in the culture medium at the desired concentration. 2. pH Issues: The pH of the final solution may be close to the isoelectric point of the peptide, reducing its solubility. | 1. Ensure the stock solution is fully dissolved before further dilution. Consider preparing a more dilute stock solution. 2. Check the final pH of the culture medium after adding the peptide stock solution. Adjust the pH of the stock solution if necessary, staying within a range that is compatible with your cells (typically pH 7.2-7.4). |
| High Variability in Experimental Results | 1. Inconsistent Peptide Concentration: Inaccurate pipetting or loss of peptide due to adsorption can lead to variability. 2. Cell Passage Number: Different cell passages can exhibit varied responses. 3. Peptide Degradation: The peptide may be degrading over the course of the experiment. | 1. Use calibrated pipettes and low-protein-binding labware. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Perform a time-course experiment to assess the stability of the peptide under your experimental conditions (see Experimental Protocols section). |
| Non-specific Effects Observed | 1. Peptide Aggregation: Peptides can form aggregates, which may lead to non-specific cellular responses. 2. Non-specific Binding: The peptide may bind to components of the culture vessel or other proteins in the medium.[6] | 1. Prepare fresh dilutions of the peptide for each experiment. Visually inspect solutions for any signs of precipitation. 2. To minimize non-specific binding, consider pre-treating culture wells with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.[7] |
Experimental Protocols
Protocol: Assessment of Porcine Pancreastatin (33-49) Stability in Culture Medium using HPLC-MS
This protocol provides a framework for determining the degradation rate and half-life of porcine pancreastatin (33-49) in your specific cell culture medium.
Materials:
-
Porcine pancreastatin (33-49)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Low-protein-binding tubes
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related peptide)
Procedure:
-
Preparation of Peptide Solution: Prepare a stock solution of porcine pancreastatin (33-49) in an appropriate solvent. Spike the cell culture medium (with and without serum, and with and without cells) with a known concentration of the peptide (e.g., 10 µM). Also, add a known concentration of the internal standard.
-
Incubation: Incubate the peptide-spiked media under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated medium.
-
Sample Preparation: Immediately stop any enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile with 0.1% TFA). Centrifuge to pellet precipitated proteins.
-
HPLC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer. Develop a gradient method to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact porcine pancreastatin (33-49) at each time point, normalized to the peak area of the internal standard. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for determining the stability of porcine pancreastatin (33-49) in culture media.
Signaling Pathways
Porcine pancreastatin is known to influence intracellular calcium signaling. It is proposed to interact with a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration can then modulate various cellular processes.
Pancreastatin-Induced Intracellular Calcium Release
Caption: Proposed signaling pathway for pancreastatin-mediated increase in intracellular calcium.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pancreastatin: molecular and immunocytochemical characterization of a novel peptide in porcine and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
- 4. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating Chromogranin A Is Cleaved Into Vasoregulatory Fragments in Patients With Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
avoiding degradation of Pancreastatin (33-49) in experiments
Welcome to the technical support center for researchers working with Pancreastatin (B1591218) (33-49). This resource provides essential guidance on preventing the degradation of this peptide during your experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Pancreastatin (33-49) measurements are inconsistent. What could be the cause?
A1: Inconsistent measurements of Pancreastatin (33-49) are frequently due to its degradation by endogenous proteolytic enzymes present in biological samples.[1] Pancreastatin is a peptide fragment of Chromogranin A and is susceptible to cleavage by various proteases.[2] To ensure consistency, strict adherence to proper sample collection, handling, and storage protocols is critical. The addition of protease inhibitors is also highly recommended.
Q2: What are the optimal procedures for collecting and handling blood samples to measure Pancreastatin (33-49)?
A2: Proper sample handling is crucial to prevent the degradation of Pancreastatin. For serum, it is recommended to use a serum separator tube and allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[3][4] For plasma, it is advised to collect the specimen in a pre-chilled Z tube, which contains stabilizers.[5][6] Centrifugation should be performed immediately after collection (for plasma) or clotting (for serum) at approximately 1000xg for 15 minutes.[3][4] The resulting plasma or serum should be immediately aliquoted and frozen.[3][4][5]
Q3: How should I store my samples to ensure the stability of Pancreastatin (33-49)?
A3: For long-term stability, samples should be stored frozen.[7] Stability has been documented for up to 6 months when specimens are kept frozen.[4][7] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation. Specimens that have been thawed are generally considered unacceptable for Pancreastatin measurement.[7]
Q4: Are there any additives I should use to prevent Pancreastatin (33-49) degradation?
A4: Yes, the use of protease inhibitors is highly recommended. The addition of aprotinin (B3435010) has been shown to prevent the loss of immunoreactive pancreastatin in samples by inhibiting the activity of endogenous proteolytic enzymes.[1]
Q5: What are the known enzymes that degrade Pancreastatin?
A5: Pancreastatin is derived from Chromogranin A through cleavage by enzymes such as prohormone convertases, Cathepsin L, plasmin, and kallikrein.[2][8] It is susceptible to further degradation by these and other proteases commonly found in plasma and tissues. Plasmin, a serine protease, is known to cleave at the C-terminal site of Pancreastatin.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable Pancreastatin (33-49) levels | Peptide degradation due to improper sample handling. | Review and strictly follow the recommended sample collection and processing protocol. Ensure rapid processing and immediate freezing. |
| Insufficient use or absence of protease inhibitors. | Add a broad-spectrum protease inhibitor cocktail, including aprotinin, to your samples immediately after collection. | |
| High variability between sample replicates | Inconsistent sample processing times or temperatures. | Standardize your workflow to ensure all samples are processed identically and for the same duration. |
| Repeated freeze-thaw cycles of samples or standards. | Aliquot samples and standards after initial processing to avoid multiple freeze-thaw cycles. | |
| Poor recovery of spiked Pancreastatin (33-49) in control samples | Proteolytic activity in the sample matrix. | Use a protease inhibitor cocktail in your control samples. With the addition of aprotinin, an average recovery of 87% has been reported. |
| The antibody used in the assay has low affinity for the peptide fragment. | Ensure the antibody used in your assay is specific for the C-terminal fragment of Pancreastatin, which is crucial for its biological activity. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Pancreastatin (33-49) Measurement
Objective: To collect and process blood samples to minimize the degradation of Pancreastatin (33-49) for subsequent analysis.
Materials:
-
Pre-chilled Z tubes (for plasma) or Serum Separator Tubes (SST) (for serum)[4][5]
-
Refrigerated centrifuge
-
Protease inhibitor cocktail (containing aprotinin)
-
Cryogenic vials
Procedure:
-
Patient Preparation: Ensure the patient has been fasting for 10-12 hours prior to blood collection.[3][4][5] If possible, medications that may influence insulin (B600854) levels should be discontinued (B1498344) for at least 48 hours prior to collection.[3][4][5]
-
Blood Collection:
-
Immediate Post-Collection Handling:
-
Centrifugation:
-
Aliquoting and Storage:
Protocol 2: Pancreastatin (33-49) Quantification using Enzyme Immunoassay (EIA)
Objective: To quantify the concentration of Pancreastatin (33-49) in prepared samples using a competitive Enzyme Immunoassay.
Principle: This is a competitive assay where Pancreastatin in the sample competes with a known amount of labeled Pancreastatin for binding to a limited number of antibody binding sites. The amount of labeled Pancreastatin bound is inversely proportional to the concentration of Pancreastatin in the sample.
Materials:
-
EIA kit for Pancreastatin
-
Prepared plasma or serum samples and standards
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare dilutions as per the kit instructions.
-
Assay Procedure:
-
Add standards, quality controls, and samples to the appropriate wells of the antibody-coated microplate.[4]
-
Add a fixed quantity of Horseradish Peroxidase (HRP)-conjugated Pancreastatin to each well.[4]
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound antigen.[4]
-
Add the TMB substrate to each well, which will react with the bound HRP-conjugated Pancreastatin to produce a color.[4]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).[4]
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm.[4]
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of Pancreastatin in the unknown samples by interpolating their OD values on the standard curve.[4] Remember that in a competitive assay, a higher concentration of Pancreastatin in the sample will result in a lower OD reading.[4]
-
Visualizations
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Pancreastatin | MLabs [mlabs.umich.edu]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Pancreastatin, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
Technical Support Center: Pancreastatin (33-49) Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pancreastatin (B1591218) (33-49) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Pancreastatin (33-49) and why is it measured?
Pancreastatin (PST) is a peptide fragment derived from Chromogranin A (CgA), a protein found in neuroendocrine cells. The 33-49 fragment of pancreastatin is a biologically active portion.[1] Immunoassays for PST (33-49) are used in research to investigate its role in various physiological and pathological processes, including neuroendocrine tumors, diabetes, and metabolic syndromes.
Q2: My Pancreastatin (33-49) levels seem unexpectedly high. What are the potential causes?
Unexpectedly high Pancreastatin (33-49) levels can be due to several factors:
-
Cross-reactivity: The antibodies used in the immunoassay may cross-react with other fragments of Chromogranin A or related peptides. It is crucial to use a highly specific assay. For instance, some assays have shown minimal cross-reactivity with full-length CgA.[2]
-
Sample Quality: Improper sample collection and handling can lead to artificially elevated results. For example, hemolysis can release proteolytic enzymes that may affect analyte stability.
-
Assay-specific issues: Errors in the assay procedure, such as improper washing steps or incorrect reagent preparation, can lead to high background signals.
Q3: Can medications my study subjects are taking interfere with the Pancreastatin (33-49) immunoassay?
While some medications are known to affect levels of the precursor molecule, Chromogranin A, studies have shown that chronic use of Proton Pump Inhibitors (PPIs) does not significantly alter Pancreastatin levels.[3][4][5] However, it is always best practice to review all medications a subject is taking. For instance, any medication that influences insulin (B600854) levels should be noted, and if possible, withheld for at least 48 hours prior to sample collection.[6]
Q4: What is the best way to prepare and store samples for a Pancreastatin (33-49) immunoassay?
Proper sample handling is critical for accurate results. Here are some general guidelines:
-
Sample Type: Serum and plasma are common sample types. Be consistent with the sample type used throughout a study.
-
Collection: For serum, use a serum separator tube and allow the blood to clot for at least 30 minutes before centrifugation. For plasma, use EDTA tubes and centrifuge to remove platelets.[7][8]
-
Processing: Centrifuge samples to remove cells and debris. For lipemic samples, an additional centrifugation step and removal of the lipid layer may be necessary.[7]
-
Storage: If not analyzed immediately, aliquot samples into polypropylene (B1209903) tubes and store them at -80°C to avoid multiple freeze-thaw cycles.[7]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Binding
High background can obscure the specific signal from Pancreastatin (33-49).
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate and consistent washing between incubation steps to remove unbound reagents. |
| Cross-Reactivity of Antibodies | Use a highly specific Pancreastatin (33-49) antibody. Review the manufacturer's data on cross-reactivity with other CgA fragments. |
| Contaminated Reagents | Use fresh, properly stored reagents. Avoid microbial contamination. |
| High Sample Concentration | Dilute the sample to reduce the concentration of potentially interfering substances. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the assay setup or the sample itself.
| Possible Cause | Recommended Solution |
| Degraded Analyte | Ensure proper sample collection, handling, and storage to prevent degradation of Pancreastatin (33-49). Avoid repeated freeze-thaw cycles. |
| Inactive Reagents | Check the expiration dates and storage conditions of all kit components, including the enzyme conjugate and substrate. |
| Incorrect Assay Procedure | Carefully review and follow the manufacturer's protocol. Pay close attention to incubation times and temperatures. |
| Low Analyte Concentration | The Pancreastatin (33-49) concentration in the sample may be below the detection limit of the assay. Consider using a more sensitive assay or concentrating the sample if possible. |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
Inconsistent results between replicates or assays can compromise data reliability.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between samples and reagents. |
| Inconsistent Incubation Times/Temperatures | Maintain consistent incubation conditions for all wells and plates. |
| Plate Washing Variability | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically. |
| Sample Heterogeneity | Thoroughly mix samples before aliquoting and loading onto the plate. |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Detect Matrix Effects
A spike and recovery experiment is essential for determining if components in the sample matrix (e.g., serum, plasma) interfere with the accurate measurement of Pancreastatin (33-49).[9][10][11]
Objective: To assess the accuracy of the immunoassay in a specific sample matrix.
Materials:
-
Pancreastatin (33-49) ELISA kit
-
Your biological sample(s)
-
Standard diluent provided with the kit
-
Concentrated Pancreastatin (33-49) standard
Procedure:
-
Prepare a Spiking Solution: Prepare a concentrated stock of Pancreastatin (33-49) standard.
-
Spike the Sample: Add a known amount of the spiking solution to your sample. The final concentration of the spike should be in the mid-range of the standard curve.
-
Spike the Diluent (Control): Add the same amount of the spiking solution to the standard diluent.
-
Assay: Analyze the unspiked sample, the spiked sample, and the spiked diluent according to the ELISA kit protocol.
-
Calculate Percent Recovery:
-
Recovery (%) = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration ] * 100
-
Interpretation of Results:
| Percent Recovery | Interpretation | Recommended Action |
| 80-120% | The sample matrix does not significantly interfere with the assay. | Proceed with the assay using the current protocol. |
| <80% or >120% | The sample matrix is causing interference (inhibition or enhancement). | See Protocol 2 for mitigating matrix effects. |
Diagram: Spike and Recovery Workflow
Caption: Workflow for a spike and recovery experiment.
Protocol 2: Mitigating Matrix Effects
If a matrix effect is identified, the following steps can be taken to minimize its impact.
Objective: To reduce interference from the sample matrix.
Methodologies:
-
Sample Dilution:
-
Use of a Matched Matrix for Standards:
-
Procedure: Prepare the standard curve by diluting the standards in a matrix that closely resembles the sample matrix (e.g., use a pooled serum sample that is known to have low or no endogenous Pancreastatin).
-
Rationale: This helps to equalize the matrix effects between the standards and the samples.[12]
-
-
Sample Pre-treatment:
-
Procedure: Depending on the nature of the interference, pre-treatment steps such as protein precipitation or lipid removal may be employed.
-
Rationale: This removes specific classes of interfering molecules.[12]
-
Caution: These methods should be validated to ensure they do not also remove the analyte of interest.
-
Diagram: Decision Tree for Matrix Effect Mitigation
Caption: Decision-making process for addressing matrix effects.
Quantitative Data Summary
Table 1: Example of Cross-Reactivity in a Pancreastatin Radioimmunoassay
This table provides an example of the specificity of a Pancreastatin immunoassay. Note that cross-reactivity can vary significantly between different assays and antibody lots. Always refer to the manufacturer's data sheet for your specific kit.
| Cross-Reactant | Cross-Reactivity (%) | Reference |
| Human Chromogranin A | 0.08 | [13] |
| 25 kDa Human CgA C-terminal fragment | 2.5 | [13] |
| Porcine Pancreastatin (33-49) | 100 | [13] |
| Synthetic Human Pancreastatin | 91 | [13] |
Table 2: Effect of Chronic Proton Pump Inhibitor (PPI) Use on Plasma Pancreastatin Levels
This table summarizes the findings of a study investigating the impact of long-term PPI use on Pancreastatin levels, compared to Chromogranin A and Gastrin.
| Analyte | Non-PPI Users (Mean ± SD) | Chronic PPI Users (Mean ± SD) | P-value | Conclusion | Reference |
| Pancreastatin (pg/mL) | 81.6 ± 36.4 | 89.4 ± 43.4 | 0.46 | No significant change | [3][4] |
| Chromogranin A (ng/mL) | 15.1 ± 11 | 131 ± 207 | 0.005 | Significant increase | [3][4] |
| Gastrin (pg/mL) | 34.8 ± 22.3 | 167.8 ± 136.2 | 0.001 | Significant increase | [3][4] |
This data indicates that while PPIs can significantly elevate Chromogranin A and Gastrin levels, Pancreastatin levels remain unaffected, making it a more reliable marker in patients on PPI therapy.[3][4]
References
- 1. Immunocytochemical localisation of pancreastatin and chromogranin A in porcine neuroendocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interscienceinstitute.com [interscienceinstitute.com]
- 3. interscienceinstitute.com [interscienceinstitute.com]
- 4. A prospective evaluation of the effect of chronic proton pump inhibitor use on plasma biomarker levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Pancreastatin: The long sought for universal, sensitive, specific tumor marker for neuroendocrine tumors (NETs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreastatin | MLabs [mlabs.umich.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 12. arp1.com [arp1.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Porcine Pancreastatin (33-49) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of porcine Pancreastatin (33-49) peptide during their experiments.
Troubleshooting Guides
Issue: Lyophilized peptide will not dissolve in water.
Question: I am trying to dissolve my lyophilized porcine Pancreastatin (33-49) peptide in sterile water, but it is not fully dissolving, or the solution appears cloudy. What should I do?
Answer:
Porcine Pancreastatin (33-49) is an acidic peptide due to the presence of multiple glutamic acid residues in its sequence. Its solubility in neutral water is limited. To improve solubility, it is recommended to reconstitute the peptide in a slightly basic solution.
Recommended Protocol:
-
Initial Attempt with Water: For a small aliquot, first attempt to dissolve the peptide in sterile, distilled water to assess its baseline solubility.
-
Use a Basic Buffer: If solubility in water is poor, prepare a slightly basic buffer. A common choice is 0.1 M ammonium (B1175870) bicarbonate.
-
Reconstitution Steps:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.
-
Add a small amount of the basic buffer to the vial to create a concentrated stock solution.
-
Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Once the peptide is fully dissolved, you can further dilute the stock solution with your desired aqueous buffer (e.g., PBS) to the final working concentration. Ensure the final pH of the solution remains compatible with your experimental setup.
-
Issue: Peptide precipitates out of solution after dilution.
Question: The peptide dissolved in the initial basic buffer, but when I diluted it with my experimental buffer (e.g., PBS pH 7.4), it precipitated. How can I prevent this?
Answer:
Precipitation upon dilution into a neutral or acidic buffer can occur if the final pH of the solution drops to a point where the peptide is no longer soluble.
Troubleshooting Steps:
-
pH Adjustment: Ensure that the final pH of your working solution is maintained at a level that supports peptide solubility. You may need to adjust the pH of your final solution after adding the peptide stock.
-
Gradual Dilution: Instead of a single large dilution, add the peptide stock to your experimental buffer in smaller increments while gently mixing. This can help prevent localized high concentrations that may lead to precipitation.
-
Use of Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent can be used. First, dissolve the peptide in a minimal volume of an organic solvent like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Then, slowly add this solution to your aqueous buffer with constant, gentle stirring. Caution: The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) as it may affect cellular assays. Note that DMSO should not be used with peptides containing methionine or cysteine as it may oxidize the side chains; in such cases, DMF is a suitable alternative.[1]
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of porcine Pancreastatin (33-49)?
A1: The amino acid sequence is Pyr-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. The N-terminus is modified with a pyroglutamic acid (Pyr), and the C-terminus is amidated (-NH2).
Q2: What are the physicochemical properties of porcine Pancreastatin (33-49)?
A2: The peptide is acidic due to the five glutamic acid residues. While specific quantitative solubility data is not widely published, its acidic nature dictates its solubility profile.
Q3: What is the recommended solvent for initial reconstitution?
A3: Based on its acidic properties, a slightly basic buffer is recommended for initial reconstitution if solubility in water is poor. One source suggests that the freeze-dried peptide can be dissolved at a pH greater than 9 and then diluted with the desired buffer.[1] Another source indicates solubility in water.[2] This suggests that while it may have some solubility in water, a basic pH will significantly improve it.
Q4: How should I store the porcine Pancreastatin (33-49) peptide?
A4:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
In Solution: It is best to prepare fresh solutions for each experiment. If you need to store the peptide in solution, aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Avoid storing in solution for extended periods, especially at 4°C.
Q5: Can I use sonication to help dissolve the peptide?
A5: Yes, gentle sonication can be used to aid in the dissolution of the peptide. Use a bath sonicator and sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.
Data Presentation
Table 1: Solubility Guidelines for Acidic Peptides like Porcine Pancreastatin (33-49)
| Solvent/Condition | Expected Solubility | Recommendations & Remarks |
| Sterile, Distilled Water | Slightly soluble to insoluble | May require gentle agitation or sonication. Solubility is often limited at neutral pH. |
| Basic Buffer (e.g., 0.1 M Ammonium Bicarbonate, pH > 9) | High | Recommended for initial reconstitution. The basic pH increases the net negative charge, enhancing solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to moderate | Dilution into neutral pH may cause precipitation. Ensure the final concentration is below the solubility limit at this pH. |
| Organic Solvents (e.g., DMSO, DMF) | High | Use a minimal amount to create a stock solution, then dilute with aqueous buffer. Check for compatibility with your assay. |
Experimental Protocols
Protocol 1: Reconstitution of Porcine Pancreastatin (33-49) for In Vitro Assays
Materials:
-
Lyophilized porcine Pancreastatin (33-49) peptide
-
Sterile, nuclease-free water
-
0.1 M Ammonium Bicarbonate solution, sterile filtered
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Initial Solubility Test (Optional but Recommended):
-
Weigh out a small, known amount of the peptide into a sterile microcentrifuge tube.
-
Add a calculated volume of sterile water to achieve the desired concentration.
-
Gently vortex for 30 seconds.
-
Observe the solution for any undissolved particles or cloudiness.
-
-
Reconstitution in Basic Buffer:
-
To the vial containing the bulk of the peptide, add the required volume of 0.1 M ammonium bicarbonate to achieve a concentrated stock solution (e.g., 1 mg/mL).
-
Recap the vial and gently vortex for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes on ice.
-
-
Dilution to Working Concentration:
-
Once a clear stock solution is obtained, it can be serially diluted to the final working concentration using your desired experimental buffer (e.g., cell culture medium, PBS).
-
Add the stock solution to the dilution buffer slowly while gently mixing.
-
-
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Use the freshly prepared solution immediately. For storage, aliquot into single-use tubes and store at -80°C.
Mandatory Visualizations
Signaling Pathways
Porcine Pancreastatin (33-49) is known to exert its biological effects through at least two key signaling pathways: activation of a Gq/11 protein-coupled receptor and interaction with the cell-surface glucose-regulated protein 78 (GRP78).
Caption: Pancreastatin Gq/11 signaling pathway.
Caption: Pancreastatin interaction with cell-surface GRP78.
Experimental Workflow
Caption: Workflow for solubilizing porcine Pancreastatin (33-49).
References
Technical Support Center: Addressing Low Signal in Pancreastatin (33-49) Western Blot
Welcome to the technical support center for troubleshooting Western blot experiments. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with low or no signal when detecting the Pancreastatin (B1591218) (33-49) peptide.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a weak or no signal for Pancreastatin (33-49)?
A weak or absent signal for a small peptide like Pancreastatin (33-49) can stem from several factors. The most common issues include inefficient transfer of the small peptide out of the gel and through the membrane, low abundance of the target protein in your sample, suboptimal antibody concentrations, or epitope masking by blocking agents.[1][2][3] It is crucial to optimize each step of the Western blot protocol, from protein transfer to antibody incubation, to successfully detect this small peptide.
Q2: How can I optimize my primary and secondary antibody concentrations?
Suboptimal antibody concentrations are a frequent cause of weak signals.[2][4][5] The ideal concentration depends on the antibody's affinity and the antigen's abundance. It is highly recommended to perform an antibody titration every time you use a new antibody or change experimental conditions.[6][7] A dot blot is a quick and effective method to determine the optimal dilution range for both your primary and secondary antibodies without running multiple full Western blots.[4][5] If a datasheet provides a starting dilution, you can test a range around that recommendation (e.g., if 1:1000 is suggested, try 1:500, 1:1000, and 1:2000).[7][8]
Q3: What is the best blocking buffer to use for Pancreastatin (33-49)?
The choice of blocking buffer is critical and can significantly impact signal intensity. While 5% non-fat dry milk in TBST is a common and cost-effective choice, it can sometimes mask the antigen epitope, leading to a weaker signal.[1][9] If you suspect this is the issue, consider switching to a different blocking agent like 3-5% Bovine Serum Albumin (BSA) in TBST.[10][11] Alternatively, using commercially available protein-free blocking buffers can also be an effective solution, especially if your antibody shows cross-reactivity with proteins in milk or BSA.[12]
Q4: How can I improve the transfer efficiency for a small peptide like Pancreastatin (33-49)?
Pancreastatin (33-49) is a very small peptide, which makes the transfer step particularly challenging. Standard transfer conditions may cause the peptide to pass completely through the membrane ("blowout"). To improve retention:
-
Use a smaller pore size membrane: A 0.2 µm pore size PVDF or nitrocellulose membrane is recommended over the standard 0.45 µm.[3]
-
Optimize transfer time: Reduce the transfer time to prevent the peptide from moving through the membrane.[3]
-
Adjust transfer buffer: For low molecular weight proteins, adding 20% methanol (B129727) to the transfer buffer can improve protein binding to the membrane.[3]
-
Verify transfer: Always use a reversible membrane stain like Ponceau S after transfer to confirm that proteins, including those in the low molecular weight range, have successfully transferred to the membrane.[2][13]
Q5: Could my sample preparation or protein loading be the issue?
Yes, insufficient antigen in the gel is a primary reason for a weak signal.[2][3] Pancreastatin is a cleavage product of Chromogranin A, and its expression can be low in certain tissues or cell lines.[9][14][15] Consider the following:
-
Increase Protein Load: Try loading a higher amount of total protein per lane (e.g., 30-50 µg of cell lysate).[3]
-
Confirm Expression: Use literature or expression profiling tools to confirm if your sample type is expected to express Pancreastatin.[9]
-
Prevent Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent degradation of the target peptide.
Q6: Are there any commercial kits that can help enhance the signal?
Several commercial signal enhancement kits are available that can increase signal intensity 3- to 10-fold.[16][17] These kits typically include a membrane pre-treatment solution and a specialized primary antibody diluent that work together to improve antigen-antibody interactions and reduce background.[17][18] Products like Thermo Scientific™ SuperSignal™ Western Blot Enhancer or GeneTex SignalPlus Antibody Enhancer can be particularly useful for detecting low-abundance proteins.[16][17][19]
Troubleshooting Guide for Low Signal
Use this guide to systematically identify and resolve the cause of a weak signal in your Pancreastatin (33-49) Western blot.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient Protein Transfer | • Use a 0.2 µm pore size PVDF membrane. • Reduce transfer time or voltage. • Confirm successful transfer with Ponceau S staining.[2][13] |
| Low Antigen Abundance | • Increase the total amount of protein loaded onto the gel (30-50 µg).[3] • Use a positive control lysate known to express Pancreastatin. • Concentrate your sample if possible.[20] | |
| Suboptimal Antibody Concentration | • Perform a dot blot or run test blots to titrate the primary and secondary antibodies to their optimal concentrations.[4][5] • Always use freshly diluted antibodies; do not reuse.[9] | |
| Poor Antibody Activity | • Check the antibody's expiration date and ensure it has been stored correctly.[3] • Perform a dot blot with a positive control peptide to confirm antibody activity. | |
| Epitope Masking by Blocker | • Switch from non-fat milk to 3-5% BSA or a commercial protein-free blocking buffer.[10][12] • Reduce the blocking time to 1 hour at room temperature.[3] | |
| Excessive Washing | • Reduce the number or duration of wash steps.[2] • Decrease the detergent (Tween-20) concentration in the wash buffer or remove it from the antibody dilution buffer.[3] | |
| Inactive Detection Reagent | • Use fresh, properly stored ECL substrate.[21] • Ensure the substrate has warmed to room temperature before use.[21] • Increase incubation time with the substrate (e.g., 5 minutes).[21] | |
| Insufficient Exposure | • Increase the exposure time when imaging. If using film, try multiple exposure times (e.g., 1, 5, and 15 minutes).[3][4] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Pancreastatin (33-49)
This protocol is optimized for the detection of the small Pancreastatin (33-49) peptide.
1. Sample Preparation & Protein Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Quantify total protein concentration using a BCA assay.
2. SDS-PAGE:
-
Gel Percentage: Use a high-percentage Tris-Glycine gel (e.g., 15%) or a Tris-Tricine gel system, which provides better resolution for small peptides.
-
Loading: Load 30-50 µg of total protein per lane. Include a low-range molecular weight marker.
-
Running Conditions: Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Membrane: Pre-soak a 0.2 µm PVDF membrane in 100% Methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Transfer Setup: Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Transfer Conditions (Wet Transfer): Perform the transfer at 100V for 30-45 minutes at 4°C. Note: This time may need optimization.
4. Post-Transfer & Blocking:
-
Verification: After transfer, rinse the membrane in TBST and stain with Ponceau S for 2 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
Blocking: Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
5. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer (or as optimized). Incubation can be done for 2-3 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody, diluted according to manufacturer recommendations or prior optimization, for 1 hour at room temperature.
-
Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.
6. Detection:
-
Prepare the chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Capture the signal using a digital imager or X-ray film.
| Reagent/Parameter | Recommended Specification |
| Gel Percentage | 15% Tris-Glycine or Tris-Tricine |
| Protein Load | 30-50 µg |
| Membrane Type | 0.2 µm PVDF |
| Transfer Time (Wet) | 30-45 minutes at 100V |
| Blocking Buffer | 5% BSA or Protein-Free Blocker in TBST |
| Primary Antibody Incubation | Overnight at 4°C or 2-3 hours at RT |
| Secondary Antibody Incubation | 1 hour at RT |
Protocol 2: Dot Blot for Antibody Optimization
This protocol allows for rapid optimization of antibody concentrations.[4][8]
-
Sample Application: Prepare serial dilutions of your positive control lysate in PBS.
-
Membrane Prep: Cut a small strip of nitrocellulose or PVDF membrane.
-
Spotting: Carefully spot 1-2 µL of each lysate dilution onto the membrane, creating distinct spots. Let the spots dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation:
-
Cut the membrane into smaller strips, with one full set of spots on each.
-
Incubate each strip with a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000) for 1 hour.
-
Wash and incubate all strips with a single, standard dilution of the secondary antibody.
-
-
Detection: Proceed with ECL detection and imaging. The best primary antibody dilution will be the one that gives a strong signal on the lowest concentration of lysate with minimal background. Repeat the process to optimize the secondary antibody if needed.
Visual Guides
Western Blot Workflow
Caption: A generalized workflow for a Western blot experiment.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low Western blot signals.
References
- 1. bosterbio.com [bosterbio.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. anti-Pancreastatin (rat) rabbit polyclonal, serum | 16065 [us.progen.com]
- 15. The occurrence of pancreastatin in tumours of the diffuse neuroendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SuperSignal™ Western Blot Enhancer 500 mLキット | Contact Us | Thermo Scientific™ [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. SignalPlus Antibody Enhancer (GTX49999) | GeneTex [genetex.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. licorbio.com [licorbio.com]
Technical Support Center: Pancreastatin (33-49) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Pancreastatin (B1591218) (33-49).
Troubleshooting Guide
This section addresses common issues encountered during Pancreastatin (33-49) experiments in a question-and-answer format.
Question: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
Answer: Inconsistent results in cell-based assays with Pancreastatin (33-49) can stem from several factors:
-
Peptide Quality and Handling:
-
Purity: Ensure you are using a high-purity peptide. Impurities can lead to off-target effects and unreliable data.
-
Storage: Lyophilized Pancreastatin (33-49) should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Reconstitution: Use sterile, high-purity water or an appropriate buffer for reconstitution. The peptide is soluble in water. Once reconstituted, it is best to use it immediately or store it at -20°C for a short period. Long-term storage in solution is not recommended.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells will respond differently and increase variability.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and signaling.
-
-
Experimental Protocol:
-
Assay Timing: The timing of treatment and analysis should be consistent across all experiments.
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum, buffers) whenever possible to minimize batch-to-batch variability.
-
Question: My Pancreastatin (33-49) solution appears to have low or no activity. What could be the cause?
Answer: A lack of peptide activity can be due to:
-
Degradation: Improper storage or handling, such as exposure to light, moisture, or incorrect temperatures, can lead to peptide degradation.
-
Incorrect Concentration: Double-check your calculations for reconstitution and dilution to ensure the final concentration in your assay is correct.
-
Presence of Antagonists: Components in your cell culture media or serum could potentially interfere with the peptide's activity.
-
Cellular Responsiveness: The cell line you are using may not express the appropriate receptors or signaling machinery to respond to Pancreastatin (33-49).
Question: I am having trouble with the solubility of Pancreastatin (33-49). How can I improve it?
Answer: Porcine Pancreastatin (33-49) has been reported to be soluble in water.[1] If you are experiencing solubility issues, consider the following:
-
Solvent: Ensure you are using a high-purity, sterile solvent.
-
pH: The pH of the solvent can influence peptide solubility. While generally soluble in water, adjusting the pH of your buffer might be necessary for specific applications.
-
Vortexing: Gentle vortexing can aid in dissolving the peptide. Avoid vigorous shaking, which can cause aggregation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about Pancreastatin (33-49) and its use in experiments.
Question: What is the mechanism of action of Pancreastatin (33-49)?
Answer: Pancreastatin (33-49), the C-terminal fragment of Pancreastatin, exerts its biological effects primarily by acting as a counter-regulatory peptide to insulin (B600854), particularly in the liver and adipose tissue.[2][3] Its mechanism involves:
-
Receptor Binding: It is thought to bind to a G-protein coupled receptor on the cell surface.
-
G-Protein Activation: This binding activates a Gq/11 protein.[2][3][4] There is also evidence for the involvement of a pertussis toxin-sensitive G-protein that can activate guanylate cyclase.[5]
-
Downstream Signaling: The activated Gq/11 protein stimulates Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[2][3][6][7]
-
Interaction with GRP78: Pancreastatin has also been shown to interact with the 78 kDa glucose-regulated protein (GRP78), inhibiting its ATPase activity.[8][9] This interaction contributes to its effects on glucose metabolism.
Question: What are the primary biological effects of Pancreastatin (33-49) in vitro and in vivo?
Answer: The primary biological effects of Pancreastatin (33-49) include:
-
Inhibition of Insulin-Stimulated Glucose Uptake: It significantly reduces glucose uptake in adipocytes and hepatocytes.[2][10][11]
-
Glycogenolysis: It stimulates the breakdown of glycogen (B147801) to glucose in the liver, leading to increased hepatic glucose output.[12][13][14]
-
Inhibition of Insulin Secretion: The full-length Pancreastatin peptide is known to inhibit glucose-stimulated insulin secretion, and its C-terminal fragments, including (33-49), also play a role in modulating insulin release.[15][16]
-
Lipolysis: It can stimulate the release of free fatty acids from adipocytes.[10][11]
Question: What concentrations of Pancreastatin (33-49) are typically used in cell-based assays?
Answer: The effective concentration of Pancreastatin (33-49) can vary depending on the cell type and the specific assay. Based on published data, a concentration range of 0.1 nM to 100 nM is commonly used.[2][12] For instance, in studies with rat hepatocytes, the effective concentration for stimulating glucose output was in the range of 0.1-100 nM, with a half-maximal rate close to 1 nM.[12] For inhibiting insulin-stimulated glucose uptake in adipocytes, IC50 values have been reported to be in the picomolar to low nanomolar range.[10][17]
Quantitative Data Summary
The following tables summarize key quantitative data from experiments with Pancreastatin and its variants.
Table 1: IC50 Values for Inhibition of Insulin-Stimulated Glucose Uptake in Adipocytes
| Pancreastatin Variant | IC50 Value | Cell Type | Reference |
| Wild-Type Human Pancreastatin | ~0.6 nM (~600 pM) | Rat Adipocytes | [10][17] |
| Gly297Ser Human Pancreastatin Variant | ~0.1 nM (~100 pM) | Rat Adipocytes | [10][17] |
| Wild-Type Pancreastatin | 0.6 nM | Not Specified | [2] |
Table 2: Inhibition of Insulin-Stimulated Glucose Uptake at a Specific Concentration
| Pancreastatin Variant | Concentration | % Inhibition of Control | Cell Type | Reference |
| Rat Pancreastatin | 10⁻⁸ M | ~31.8% | Rat Adipocytes | [10][11] |
| Wild-Type Human Pancreastatin | 10⁻⁸ M | ~17.9% | Rat Adipocytes | [10][11] |
| Gly297Ser Human Pancreastatin Variant | 10⁻⁸ M | ~28.0% | Rat Adipocytes | [10][11] |
| Pancreastatin | 10 nM | ~50% | Not Specified | [2] |
Table 3: Effect of Pancreastatin on GRP78 ATPase Activity
| Parameter | Value | Reference |
| IC50 for GRP78 ATPase Inhibition | ~5.2 µM | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Pancreastatin (33-49).
Protocol 1: Glucose Uptake Assay in Adipocytes (3T3-L1)
This protocol is adapted from methodologies described in published research.[8][9]
1. Cell Culture and Differentiation:
- Culture 3T3-L1 pre-adipocytes in DMEM with high glucose and 10% FBS.
- Induce differentiation to adipocytes using a standard protocol with insulin, dexamethasone, and IBMX.
- Allow 7-10 days for full differentiation post-induction.
2. Serum Starvation:
- Wash differentiated 3T3-L1 adipocytes once with serum-free DMEM (low glucose).
- Serum-starve the cells for 3 hours in serum-free DMEM containing 0.5% fatty acid-free BSA.
3. Pre-incubation and Treatment:
- Wash the cells three times with Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4).
- Incubate the cells in KRH buffer at 37°C.
- Add Pancreastatin (33-49) at the desired concentration (e.g., 100 nM) and incubate for a specified time (e.g., 4 minutes).
- Add insulin (e.g., 10 nM or 100 nM) and incubate for an additional period (e.g., 20 minutes).
4. Glucose Uptake Measurement:
- Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 mM.
- Incubate for 5-10 minutes at 37°C.
- Stop the uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells with 0.1 M NaOH.
- Measure the radioactivity in the cell lysates using a scintillation counter.
5. Data Analysis:
- Normalize the radioactivity counts to the protein concentration of each sample.
- Express the results as a percentage of the control (untreated or insulin-treated) group.
Protocol 2: Glycogenolysis Assay in Isolated Rat Hepatocytes
This protocol is based on methodologies for assessing the glycogenolytic effect of Pancreastatin.[12]
1. Isolation of Hepatocytes:
- Isolate hepatocytes from rat liver using a collagenase perfusion method.
- Resuspend the isolated hepatocytes in a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer) supplemented with 1% BSA.
2. Incubation and Treatment:
- Incubate the hepatocytes at 37°C in a shaking water bath.
- Add Pancreastatin (33-49) at various concentrations (e.g., 0.1 nM to 100 nM).
- Include a positive control such as glucagon.
3. Measurement of Glucose Output:
- At specific time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension.
- Centrifuge the aliquots to pellet the cells.
- Measure the glucose concentration in the supernatant using a commercial glucose assay kit.
4. Data Analysis:
- Calculate the rate of glucose output (e.g., in µmol/min/g of wet cells).
- Compare the glucose output in Pancreastatin (33-49)-treated groups to the control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to Pancreastatin (33-49) experiments.
Caption: Pancreastatin (33-49) Signaling Pathway.
Caption: Glucose Uptake Assay Workflow.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin receptor is coupled to a guanosine triphosphate-binding protein of the G(q/11)alpha family in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pancreastatin activates protein kinase C by stimulating the formation of 1,2-diacylglycerol in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreastatin activates protein kinase C by stimulating the formation of 1,2-diacylglycerol in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism | PLOS One [journals.plos.org]
- 9. Discovery of a Novel Target for the Dysglycemic Chromogranin A Fragment Pancreastatin: Interaction with the Chaperone GRP78 to Influence Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Glycogenolytic effect of pancreastatin in isolated rat hepatocytes is mediated by a cyclic-AMP-independent Ca(2+)-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
- 14. Glucogenolytic and hyperglycemic effect of 33-49 C-terminal fragment of pancreastatin in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catecholamine storage vesicles and the metabolic syndrome: the role of the chromogranin A fragment pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Porcine Pancreastatin (33-49)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and application of synthetic porcine Pancreastatin (33-49).
Frequently Asked Questions (FAQs)
1. What is the correct way to store lyophilized porcine Pancreastatin (33-49)?
For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[1][2][3] Under these conditions, the peptide can be stable for several years.[4] Exposure to moisture can significantly decrease the long-term stability of the peptide.[1][3]
2. How should I handle the peptide upon receiving it?
Lyophilized peptides are generally stable at room temperature for days to weeks and are often shipped at ambient temperature.[1][3] Before opening the vial, it is crucial to allow the peptide to equilibrate to room temperature to prevent condensation, as peptides can be hygroscopic.[3][4]
3. What is the best solvent for reconstituting porcine Pancreastatin (33-49)?
There is no universal solvent for all peptides.[1][3] A good starting point for most peptides is sterile, distilled water. The amino acid sequence of porcine Pancreastatin (33-49) is Gln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. Due to the presence of multiple glutamic acid residues (acidic), it may be necessary to use a slightly basic buffer to aid dissolution if it is not readily soluble in water. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required, followed by dilution with an aqueous buffer. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.
4. How should I store the reconstituted peptide solution?
The shelf-life of peptides in solution is limited.[2] For optimal stability, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or colder.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1] Peptides containing amino acids such as Gln are known to be less stable in solution.[2]
5. What is the expected purity of synthetic porcine Pancreastatin (33-49)?
Synthetic peptides for research applications are typically purified by reverse-phase HPLC to a purity of ≥95%. Impurities may include truncated sequences, deletion sequences, or incompletely deprotected peptides.
Quality Control Data
Quantitative data for synthetic porcine Pancreastatin (33-49) is summarized below.
| Parameter | Typical Specification | Methodology |
| Purity | ≥95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity | Conforms to theoretical mass | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Appearance | White lyophilized powder | Visual Inspection |
| Solubility | Soluble in water or aqueous buffers | Solubility Testing |
| Molecular Weight | 1846.93 g/mol | ESI-MS |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for determining the purity of synthetic porcine Pancreastatin (33-49).
Materials:
-
Synthetic porcine Pancreastatin (33-49), lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Reconstitute the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: 5-65% Mobile Phase B over 30 minutes
-
Injection Volume: 20 µL
-
-
Analysis: Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Identity Confirmation by ESI-MS
This protocol describes a general method for confirming the molecular weight of the synthetic peptide.
Materials:
-
Reconstituted porcine Pancreastatin (33-49) solution (from Protocol 1)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Procedure:
-
Sample Preparation: Dilute the reconstituted peptide solution in 50% acetonitrile/water with 0.1% formic acid to a final concentration of 10-100 pmol/µL.
-
MS Analysis:
-
Data Interpretation: Deconvolute the resulting spectrum of multiply charged ions to obtain the molecular mass of the peptide. The observed mass should be within the expected tolerance of the instrument's accuracy compared to the theoretical mass.
Protocol 3: In Vitro Bioassay - Inhibition of Glucose-Stimulated Insulin (B600854) Secretion
This protocol provides a framework for assessing the biological activity of synthetic porcine Pancreastatin (33-49) using a perfused rat pancreas model.
Materials:
-
Isolated and perfused rat pancreas preparation
-
Krebs-Ringer bicarbonate buffer
-
Glucose
-
Synthetic porcine Pancreastatin (33-49)
-
Insulin radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Pancreas Perfusion: Perfuse the isolated rat pancreas with Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 4.2 mM).
-
Basal Insulin Measurement: Collect perfusate samples to measure basal insulin secretion.
-
Glucose Stimulation: Increase the glucose concentration in the perfusion buffer to a stimulatory level (e.g., 8.3 mM) to induce insulin secretion.[5]
-
Pancreastatin Treatment: In a parallel experiment, introduce synthetic porcine Pancreastatin (33-49) into the perfusion buffer (e.g., 15 nM) along with the stimulatory glucose concentration.[5]
-
Sample Collection: Collect perfusate samples at regular intervals during both the glucose stimulation alone and the glucose with Pancreastatin treatment.
-
Insulin Measurement: Measure the insulin concentration in the collected samples using a validated insulin RIA or ELISA kit.
-
Analysis: Compare the insulin secretion profiles between the two conditions. A biologically active peptide should significantly inhibit the first phase of glucose-stimulated insulin release.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has aggregated. | - Check the amino acid sequence to determine if the peptide is acidic, basic, or neutral and choose an appropriate solvent (e.g., slightly basic buffer for this peptide).- Try gentle warming or sonication to aid dissolution.- For highly aggregated peptides, stronger denaturing agents like 6M guanidinium (B1211019) chloride might be necessary, but check for compatibility with your assay. |
| Inconsistent results in bioassay | - Peptide degradation.- Incorrect peptide concentration.- Repeated freeze-thaw cycles. | - Ensure proper storage of the lyophilized peptide and reconstituted aliquots.- Re-quantify the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if Trp or Tyr are present, or a colorimetric peptide assay).- Always use fresh aliquots for experiments to avoid degradation from freeze-thaw cycles.[1] |
| No biological activity observed | - Inactive peptide.- Experimental conditions are not optimal. | - Verify the identity and purity of the peptide using HPLC and MS.- Ensure the peptide has been handled and stored correctly to prevent degradation.- Optimize the bioassay conditions, including cell/tissue viability, glucose concentrations, and incubation times. |
| Unexpected peaks in HPLC chromatogram | - Peptide degradation.- Contamination of the sample or HPLC system. | - Check for potential degradation products by comparing with a fresh sample.- Ensure all solvents and vials are clean.- Run a blank gradient on the HPLC to check for system contamination. |
| Mass spectrum shows unexpected masses | - Incomplete deprotection during synthesis.- Peptide modifications (e.g., oxidation).- Presence of adducts. | - Consult the manufacturer's certificate of analysis.- For peptides containing susceptible residues (e.g., Met, Cys, Trp), handle under an inert atmosphere if possible to prevent oxidation.- Use high-purity solvents for MS analysis to minimize adduct formation. |
Visualizations
Caption: Quality control workflow for synthetic porcine Pancreastatin (33-49).
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Pancreastatin (33-49), Porcine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Pancreastatin (B1591218) (33-49), porcine, with other relevant alternatives. The information is supported by experimental data and detailed methodologies for key assays to assist in research and drug development.
Introduction to Pancreastatin (33-49), Porcine
Pancreastatin, a 49-amino acid peptide derived from the processing of Chromogranin A (CgA), is a significant regulator of glucose homeostasis.[1][2] The C-terminal fragment, Pancreastatin (33-49), has been identified as the bioactive core responsible for many of its physiological effects.[3] Porcine Pancreastatin is frequently used in research due to its high homology with the human form. The primary bioactivities of Pancreastatin (33-49) include the inhibition of insulin (B600854) secretion, modulation of glucose metabolism in the liver and adipose tissue, and inhibition of exocrine pancreatic secretion.[1][4][5]
Comparative Bioactivity
This section compares the bioactivity of this compound, with other key modulators of insulin secretion and glucose metabolism.
Alternatives to Pancreastatin (33-49)
Several other endogenous and synthetic compounds also regulate insulin secretion and glucose metabolism, acting through various mechanisms. Key alternatives include:
-
Other Chromogranin A-Derived Peptides: Catestatin, another CgA-derived peptide, has been shown to have opposing effects to Pancreastatin in some contexts, such as on lipid metabolism.[6]
-
Somatostatin (B550006) and its Analogs (Octreotide, Lanreotide): These are potent inhibitors of the secretion of numerous hormones, including insulin and glucagon.[7][8][9] They act via somatostatin receptors (SSTRs), which are G-protein coupled receptors.
-
Diazoxide (B193173): A potassium channel opener that hyperpolarizes pancreatic β-cells, thereby inhibiting insulin secretion.[10][11][12] It acts directly on the ATP-sensitive potassium (KATP) channels.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the bioactivity of Pancreastatin (33-49) and its alternatives. Direct comparative studies are limited, and thus data is compiled from various sources. Experimental conditions should be considered when comparing values.
| Compound | Bioactivity | Model System | Effective Concentration / IC50 | Reference |
| This compound | Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) | Perfused rat pancreas | 10 nM significantly inhibits first phase of insulin release | Pancreastatin: Characterization of biological activity. Article. Jan 1991 |
| Inhibition of insulin-stimulated glucose transport | Rat adipocytes | IC50 ≈ 0.6 nM | [5] | |
| Catestatin (human CHGA352–372) | No effect on glucose uptake | Human forearm metabolism | Not Applicable | [13] |
| Somatostatin | Inhibition of insulin release | Pigeon pancreatic islets | - | [7] |
| Octreotide | Inhibition of insulin secretion | Patients with insulinoma | - | [8] |
| Diazoxide | Inhibition of insulin secretion | Rat pancreatic islets | 100 µM and 250 µM tested | [10] |
| Inhibition of tolbutamide-induced insulin release | Insulin-secreting cell line | 0.6-1.0 mM | [12] |
Signaling Pathways and Mechanisms of Action
Pancreastatin (33-49) Signaling Pathway
Pancreastatin exerts its effects by binding to a specific G-protein coupled receptor on the cell surface. This interaction initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway ultimately interferes with the machinery of insulin exocytosis.[1]
Pancreastatin (33-49) signaling pathway leading to the inhibition of insulin secretion.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Pancreastatin's bioactivity are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This protocol is adapted from standard procedures for assessing islet functionality.[14][15][16][17][18]
Objective: To measure the amount of insulin secreted by isolated pancreatic islets in response to low and high glucose concentrations, in the presence or absence of Pancreastatin (33-49).
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound, stock solution
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion followed by Ficoll gradient purification. Culture the isolated islets overnight in a suitable culture medium to allow recovery.
-
Pre-incubation: Hand-pick a known number of islets of similar size (e.g., 10-15 islets per replicate) and place them in microcentrifuge tubes. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Insulin Secretion (Low Glucose): Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for insulin measurement (this represents basal secretion).
-
Stimulated Insulin Secretion (High Glucose): Remove the low glucose buffer and add high glucose KRB buffer. For the experimental group, add Pancreastatin (33-49) to the desired final concentration. For the control group, add vehicle. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (this represents stimulated secretion).
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour). The stimulation index (SI) can be calculated as the ratio of insulin secreted in high glucose to that in low glucose. Compare the insulin secretion in the presence and absence of Pancreastatin (33-49).
Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Glucose Uptake Assay in Adipocytes
This protocol is based on commonly used methods for measuring glucose transport in adipocytes.[19][20][21][22][23]
Objective: To quantify the uptake of glucose (or a glucose analog) by adipocytes in response to insulin, and to assess the inhibitory effect of Pancreastatin (33-49).
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin
-
This compound
-
2-deoxy-D-[3H]glucose or a non-radioactive glucose uptake assay kit (e.g., colorimetric or fluorescent)
-
Scintillation counter (if using radioisotope) or plate reader
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail.
-
Serum Starvation: Once differentiated, serum-starve the adipocytes overnight to reduce basal glucose uptake.
-
Pre-treatment: Wash the cells with KRPH buffer. Pre-incubate the cells with or without Pancreastatin (33-49) for a specified time (e.g., 30 minutes) at 37°C.
-
Insulin Stimulation: Add insulin to the desired final concentration to stimulate glucose uptake. Incubate for 20-30 minutes at 37°C. A control group without insulin should be included.
-
Glucose Uptake: Add the glucose analog (e.g., 2-deoxy-D-[3H]glucose) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells to release the intracellular contents.
-
Quantification: If using a radioisotope, measure the radioactivity in the cell lysates using a scintillation counter. If using a commercial kit, follow the manufacturer's protocol for quantification using a plate reader.
-
Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate. Compare the glucose uptake in the different treatment groups (basal, insulin-stimulated, insulin + Pancreastatin).
Hepatocyte Glycogenolysis Assay
This protocol outlines a method to measure the breakdown of glycogen (B147801) in primary hepatocytes.[24][25][26]
Objective: To determine the effect of Pancreastatin (33-49) on the rate of glycogenolysis in hepatocytes.
Materials:
-
Isolated primary hepatocytes
-
Culture medium (e.g., William's Medium E)
-
This compound
-
Glycogen assay kit
-
Spectrophotometer
Procedure:
-
Hepatocyte Isolation and Plating: Isolate primary hepatocytes from a suitable animal model (e.g., rat) via collagenase perfusion. Plate the cells on collagen-coated dishes and allow them to attach.
-
Glycogen Loading: Incubate the hepatocytes in a high-glucose medium to promote glycogen synthesis and storage.
-
Treatment: Wash the cells and replace the medium with a low-glucose buffer. Add Pancreastatin (33-49) at the desired concentrations. Include a control group with vehicle only.
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 30, 60, 120 minutes).
-
Sample Collection: At each time point, collect both the culture medium (for glucose release measurement) and the cell lysate (for remaining glycogen measurement).
-
Quantification:
-
Glucose Release: Measure the glucose concentration in the collected medium using a glucose oxidase assay.
-
Glycogen Content: Measure the glycogen content in the cell lysates using a commercial glycogen assay kit. This typically involves the hydrolysis of glycogen to glucose, which is then quantified.
-
-
Data Analysis: Calculate the rate of glycogenolysis by measuring the decrease in cellular glycogen content over time and/or the increase in glucose released into the medium. Compare the rates between the control and Pancreastatin-treated groups.
Conclusion
This compound, is a potent inhibitor of insulin secretion and a modulator of glucose metabolism. Its mechanism of action via a Gq/11-PLC-PKC pathway distinguishes it from other inhibitors like diazoxide, which directly targets KATP channels, and somatostatin analogs, which have a broader inhibitory profile. The provided experimental protocols offer a framework for the further investigation and validation of the bioactivity of Pancreastatin (33-49) and for the comparative analysis of novel therapeutic agents in the field of metabolic research.
References
- 1. Pancreastatin is an endogenous peptide that regulates glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin--a novel regulatory peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The immunomodulatory functions of chromogranin A-derived peptide pancreastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin analogues for the treatment of hyperinsulinaemic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preoperative treatment of benign insulinoma: diazoxide or somatostatin analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Distinct effect of diazoxide on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of insulin secretion by sulfonylureas, meglitinide and diazoxide in relation to their binding to the sulfonylurea receptor in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sulphonylureas and diazoxide on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Glucose Stimulated Insulin Secretion Assay. [bio-protocol.org]
- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. surgery.wisc.edu [surgery.wisc.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. promega.com [promega.com]
- 21. abcam.com [abcam.com]
- 22. abcam.com [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 25. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 26. mouselivercells.com [mouselivercells.com]
A Comparative Analysis of Full-Length Porcine Pancreastatin and its (33-49) Fragment in Modulating Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of full-length porcine pancreastatin (B1591218) and its C-terminal fragment, pancreastatin (33-49), with a focus on their roles in regulating insulin (B600854) secretion. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Pancreastatin, a peptide derived from chromogranin A, is a known inhibitor of glucose-stimulated insulin secretion. The biological activity of this peptide has been largely attributed to its C-terminal region. Experimental evidence indicates that the pancreastatin (33-49) fragment not only retains the inhibitory function of the full-length peptide but may exhibit comparable or even slightly higher potency in modulating insulin release. This guide delves into the quantitative comparison of their activities, the experimental methods used for these assessments, and the underlying signaling pathways.
Quantitative Data Presentation
The following table summarizes the comparative inhibitory effects of full-length porcine pancreastatin (PST 1-49) and its (33-49) fragment on insulin release from an isolated perfused rat pancreas model. The data is extracted from a study by Zhang et al. (1991), which provides a direct comparison of the two peptides under the same experimental conditions.
| Peptide | Concentration | Inhibition of First Phase Insulin Release (%) | Inhibition of Second Phase Insulin Release (%) |
| Full-length Porcine Pancreastatin (1-49) | 10 nM | 15.6 ± 2.4 | 18.9 ± 2.7 |
| Pancreastatin (33-49) | 10 nM | 24.4 ± 6.5 | 25.7 ± 4.8 |
Data from Zhang T, Mochizuki T, Greeley G, Kogire M. Pancreastatin: Characterization of biological activity. (1991).
Experimental Protocols
The data presented above was obtained using the isolated perfused rat pancreas model. This in vitro technique allows for the study of pancreatic endocrine function in a controlled environment, free from systemic influences.
General Methodology: Isolated Perfused Rat Pancreas Assay
-
Animal Preparation: Male Wistar rats are typically used. Following anesthesia, the pancreas is surgically isolated along with the spleen and a section of the duodenum.
-
Perfusion Setup: The isolated pancreas is transferred to a perfusion chamber and maintained at 37°C. The organ is cannulated via the celiac artery and the portal vein to allow for the inflow of perfusion medium and the collection of the effluent, respectively.
-
Perfusion Medium: A modified Krebs-Ringer bicarbonate buffer, supplemented with bovine serum albumin and a baseline glucose concentration (e.g., 5 mM), is commonly used. The medium is continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH.
-
Experimental Procedure:
-
The pancreas is first stabilized by perfusing with the baseline glucose medium.
-
To stimulate insulin secretion, the glucose concentration in the perfusion medium is elevated (e.g., to 16.7 mM).
-
The test peptides (full-length pancreastatin or pancreastatin (33-49)) are infused at the desired concentration (e.g., 10 nM) along with the high glucose medium.
-
The effluent is collected at regular intervals (e.g., every minute) to measure the concentration of secreted insulin.
-
-
Insulin Measurement: Insulin levels in the collected fractions are quantified using a radioimmunoassay (RIA).
-
Data Analysis: The insulin secretion profile is typically biphasic, consisting of a rapid first phase followed by a sustained second phase. The inhibitory effect of the pancreastatin peptides is calculated by comparing the insulin release in their presence to that of a control group receiving only the high glucose stimulus.
Signaling Pathways and Experimental Workflows
Pancreastatin Signaling Pathway in Inhibition of Insulin Secretion
Pancreastatin exerts its inhibitory effect on insulin secretion through a G-protein coupled receptor signaling cascade. The binding of pancreastatin to its receptor on pancreatic β-cells is thought to activate a Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC are key steps that interfere with the glucose-stimulated insulin exocytosis pathway.
Experimental Workflow: Isolated Perfused Rat Pancreas Assay
The following diagram outlines the key steps in the experimental workflow for assessing the activity of pancreastatin peptides on insulin secretion using the isolated perfused rat pancreas model.
Conclusion
The available data strongly suggests that the biological activity of porcine pancreastatin, specifically its ability to inhibit glucose-stimulated insulin secretion, resides within its C-terminal (33-49) fragment.[1] The fragment appears to be at least as potent, if not slightly more so, than the full-length peptide in this regard. Both full-length pancreastatin and its (33-49) fragment have been shown to inhibit glucagon-stimulated insulin release in vivo.[2] Furthermore, the (33-49) fragment has demonstrated glucogenolytic and hyperglycemic effects.[3] For researchers and drug development professionals, this indicates that the smaller (33-49) fragment could be a more efficient target for therapeutic development, offering the potential for similar or enhanced biological activity with potentially improved pharmacokinetic properties. Further studies, particularly those establishing a full dose-response curve and IC50 values for both peptides under identical conditions, would be beneficial for a more definitive comparison of their potencies.
References
Pancreastatin Fragments: A Comparative Analysis of Their Impact on Insulin Release
For Researchers, Scientists, and Drug Development Professionals
Pancreastatin (B1591218) (PST), a 49-amino acid peptide derived from the processing of chromogranin A, is a potent inhibitor of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells.[1][2][3] Its role in glucose homeostasis and potential implications in diabetes mellitus have made it and its various fragments subjects of intense research. This guide provides a comparative analysis of different Pancreastatin fragments, summarizing their effects on insulin release with supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Pancreastatin Fragments on Insulin Inhibition
Direct comparative studies providing IC50 or ED50 values for a wide range of Pancreastatin fragments under identical experimental conditions are limited in the publicly available literature. However, data from various studies using different models (in vivo, perfused pancreas, isolated islets, and cell lines) consistently demonstrate the inhibitory capacity of the full-length peptide and its C-terminal fragments.
| Pancreastatin Fragment | Concentration | Experimental Model | Observed Effect on Insulin Release | Citation |
| Full-length Pancreastatin (Porcine) | 4.0 nmol/kg (in vivo) | Mouse | Lowered basal plasma insulin and inhibited glucose- and carbachol-induced insulin secretion. | [1] |
| 100 nmol/l | Isolated Rat Islets | Totally abolished glucose (8.3 mmol/l)-stimulated insulin secretion. | [4] | |
| 10⁻⁹ M | Perfused Rat Pancreas | Inhibited both first and second phases of glucose-stimulated insulin release. | ||
| ED50 = 4 nM | RINm5F insulinoma cells | Dose-dependent inhibition of carbachol-stimulated insulin release (maximum 50% inhibition at 10⁻⁷ M). | [1] | |
| Pancreastatin (33-49) (C-terminal) | 10⁻⁸ M | Perfused Rat Pancreas | Inhibited insulin release stimulated by 16.7 mM glucose. | [5] |
| Not specified | In vivo (rat) | Inhibited glucagon-stimulated insulin release. | [6] | |
| Human Pancreastatin (C-terminal fragment) | 100 nM | Isolated Rat Islets | Inhibited glucose-stimulated insulin secretion. | [7] |
| Rat Pancreastatin (C-terminal 26-residue) | 10 nmol/kg/h (in vivo) | Conscious Rat | Inhibited glucose-stimulated insulin secretion with potency equivalent to porcine PST. | [8] |
Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental models and conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Pancreastatin fragments' effects on insulin release.
In Vivo Administration in Mice
-
Animals: Female mice are used.
-
Procedure: A solution of Pancreastatin (e.g., 4.0 nmol/kg body weight) or saline (control) is injected intravenously.
-
Stimulation: To study the effect on stimulated insulin secretion, a secretagogue such as glucose or the cholinergic agonist carbachol (B1668302) is injected following the Pancreastatin administration.
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 6 minutes) after injection.
-
Analysis: Plasma insulin and glucagon (B607659) concentrations are determined by radioimmunoassay (RIA). Blood glucose levels are also measured.
-
Adrenergic Blockade: In some experiments, mice are pretreated with phentolamine (B1677648) and propranolol (B1214883) to investigate the involvement of adrenergic pathways.[1]
Perifusion of Isolated Pancreatic Islets
This in vitro technique allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.
-
Perifusion System: Isolated islets are placed in a perifusion chamber and continuously supplied with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature (37°C).
-
Experimental Procedure:
-
Equilibration: Islets are first perifused with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: The perifusion medium is then switched to one containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin release.
-
Inhibition: To test the effect of Pancreastatin or its fragments, the peptide is included in the high-glucose medium.
-
Fraction Collection: The effluent from the perifusion chamber is collected in fractions at regular intervals (e.g., every 1-2 minutes).
-
-
Analysis: The insulin concentration in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or RIA. The results are often presented as a biphasic insulin secretion profile (a rapid first phase followed by a sustained second phase).
Static Incubation of Insulinoma Cell Lines (e.g., RINm5F)
-
Cell Culture: RINm5F cells are cultured in appropriate media.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a non-stimulatory concentration of glucose.
-
Incubation: The cells are then incubated with various secretagogues (e.g., glyceraldehyde, carbachol, A23187) in the presence or absence of different concentrations of Pancreastatin or its fragments.
-
Pertussis Toxin Treatment: To investigate the involvement of Gi/o proteins, cells can be pre-treated with pertussis toxin.[9]
-
Sample Collection: After the incubation period, the supernatant is collected.
-
Analysis: The amount of insulin released into the supernatant is quantified by RIA or ELISA.
Signaling Pathways
Pancreastatin inhibits insulin secretion through a G-protein coupled receptor (GPCR) pathway in pancreatic beta-cells. The inhibitory effects are sensitive to pertussis toxin, indicating the involvement of a Gi/o alpha subunit.[9]
The proposed mechanism involves the following steps:
-
Binding: Pancreastatin binds to a specific, yet to be fully characterized, GPCR on the beta-cell membrane.
-
G-protein Activation: This binding activates a Gi/o protein.
-
Downstream Effects: The activated Gi protein inhibits downstream signaling pathways that are crucial for insulin exocytosis. This primarily involves the inhibition of voltage-gated Ca²⁺ channels, leading to a reduction in the influx of calcium ions, a critical trigger for the fusion of insulin-containing granules with the cell membrane.[4] Pancreastatin does not appear to affect ATP-sensitive K⁺ (KATP) channel activity.[4]
References
- 1. Pancreastatin inhibits insulin release from Rin m 5F cells: reversion by pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of various C-terminal and N-terminal fragment peptides of glucagon-like peptide-1 on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin, a novel pancreatic peptide that inhibits insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin inhibits insulin secretion from isolated rat islets: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreastatin and its 33-49 C-terminal fragment inhibit glucagon-stimulated insulin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity of human pancreastatin and its localization in pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity of synthetic C-terminal fragment of rat pancreastatin on endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreastatin inhibits insulin secretion in RINm5F cells through obstruction of G-protein mediated, calcium-directed exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Inhibition: Pancreastatin (33-49) Porcine vs. Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent inhibitors of insulin (B600854) secretion: the endogenous peptide fragment Pancreastatin (33-49) from porcine origin and the synthetic small molecule Diazoxide (B193173). The following sections delve into their mechanisms of action, quantitative performance data, and the experimental methodologies used to ascertain their effects, offering a comprehensive resource for researchers in metabolic disease and drug development.
At a Glance: Key Differences
| Feature | Pancreastatin (33-49) porcine | Diazoxide |
| Molecular Type | Peptide | Small Molecule (Benzothiadiazine derivative) |
| Primary Mechanism | Inhibition of voltage-gated Ca2+ channels | Opening of ATP-sensitive K+ (K-ATP) channels |
| Effect on B-Cell Membrane Potential | No direct effect on depolarization | Hyperpolarization |
| Potency (IC50 for Insulin Inhibition) | Not explicitly defined in retrieved literature, effective at nanomolar concentrations. | Glucose-dependent; ~10 µM at 7 mM glucose, ~40 µM at 20 mM glucose in rat islets.[1] |
| Clinical Use | Investigational | FDA-approved for hypoglycemia due to hyperinsulinism.[2][3] |
Mechanism of Action: A Tale of Two Pathways
The inhibitory effects of Pancreastatin (33-49) and Diazoxide on insulin secretion are achieved through distinct molecular pathways within the pancreatic β-cell.
Diazoxide acts as a potent opener of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2][4][5] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, it forces the channel to remain open, leading to an efflux of potassium ions (K+) from the cell.[2][5] This results in hyperpolarization of the cell membrane, which in turn prevents the opening of voltage-gated calcium channels (VGCCs). The subsequent decrease in intracellular calcium concentration is the direct cause of the inhibition of insulin granule exocytosis.[2][5]
Pancreastatin , on the other hand, appears to act downstream of membrane depolarization. Studies suggest that it does not affect the K-ATP channels or the initial glucose-induced depolarization of the β-cell. Instead, its mechanism involves the direct inhibition of calcium influx through voltage-gated calcium channels. By blocking this crucial step, Pancreastatin effectively uncouples membrane depolarization from the rise in intracellular calcium required for insulin secretion. The full C-terminal fragment, Pancreastatin (33-49), is known to be the biologically active portion of the full peptide.
Below are Graphviz diagrams illustrating these distinct signaling pathways.
Caption: Signaling pathway for Diazoxide-mediated insulin inhibition.
Caption: Signaling pathway for Pancreastatin (33-49)-mediated insulin inhibition.
Quantitative Performance Data
Table 1: Dose-Response of Diazoxide on Glucose-Stimulated Insulin Release
| Glucose Concentration | Diazoxide IC50 | Species/Model | Reference |
| 7 mM | ~10 µM | Rat Islets | [1] |
| 10 mM | ~20 µM | Rat Islets | [1] |
| 20 mM | ~40 µM | Rat Islets | [1] |
This data indicates that the inhibitory potency of diazoxide is inversely related to the glucose concentration.
Table 2: Effective Concentrations of Pancreastatin (33-49) Porcine on Insulin Secretion
| Effective Concentration | Effect | Species/Model | Reference |
| 10 nM | ~50% inhibition of insulin-stimulated glucose transport | Rat Adipocytes | [6] |
| 15 nmol/L | Significant inhibition of the first phase of glucose-stimulated insulin release | Perfused Rat Pancreas | [7] |
| 4.0 nmol/kg (IV) | Lowered basal plasma insulin | Mouse (in vivo) |
Pancreastatin (33-49) demonstrates biological activity at nanomolar concentrations, suggesting high potency.
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the effects of insulin secretion inhibitors like Pancreastatin (33-49) and Diazoxide.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
This is a widely used method to study the direct effects of compounds on pancreatic β-cells, eliminating systemic influences.
1. Islet Isolation:
-
Pancreatic islets are isolated from rodents (commonly rats or mice) by collagenase digestion of the pancreas, followed by purification using a density gradient.
2. Islet Culture and Pre-incubation:
-
Isolated islets are cultured for a period (e.g., 24-96 hours) in a controlled environment (37°C, 5% CO2) in a suitable culture medium (e.g., RPMI-1640) supplemented with glucose.[8]
-
Before the experiment, islets are pre-incubated in a buffer with a basal glucose concentration.
3. Stimulation and Inhibition Assay:
-
Groups of islets are incubated in a buffer containing a stimulatory concentration of glucose (e.g., 11 mM or 20 mM).
-
Test compounds (Diazoxide or Pancreastatin at various concentrations) are added to the incubation medium.
-
The incubation is carried out for a defined period (e.g., 40-60 minutes).
4. Insulin Measurement:
-
At the end of the incubation, the supernatant is collected, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or ELISA.
5. Data Analysis:
-
The amount of insulin secreted is normalized to the number of islets or total protein content. Dose-response curves are generated to calculate IC50 values.
Caption: Experimental workflow for in vitro insulin secretion assay.
Perfused Pancreas System
This ex vivo technique maintains the architecture of the pancreas and allows for the study of dynamic insulin secretion (first and second phase).
1. Pancreas Isolation:
-
The pancreas is surgically isolated from an anesthetized rodent, along with its arterial and venous connections.
2. Perfusion Setup:
-
The isolated pancreas is placed in a temperature-controlled chamber and cannulated.
-
It is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a specific glucose concentration via the celiac artery. The effluent is collected from the portal vein.
3. Experimental Protocol:
-
The pancreas is first stabilized by perfusion with a basal glucose concentration.
-
The glucose concentration in the perfusate is then increased to stimulate insulin secretion.
-
Pancreastatin or Diazoxide is infused into the system at desired concentrations.
-
Samples of the effluent are collected at regular intervals (e.g., every minute) to measure the dynamic changes in insulin concentration.[9]
4. Insulin Measurement and Data Analysis:
-
Insulin levels in the collected fractions are measured. The data is used to plot insulin secretion over time, allowing for the analysis of effects on both the first and second phases of insulin release.
Conclusion
Both Pancreastatin (33-49) porcine and Diazoxide are effective inhibitors of insulin secretion, but they achieve this through fundamentally different mechanisms. Diazoxide's action is centered on the hyperpolarization of the β-cell membrane via K-ATP channel opening, a mechanism that has been successfully translated into clinical use for conditions of hyperinsulinism. Pancreastatin (33-49) represents a more targeted approach, acting downstream by directly inhibiting calcium influx, and demonstrates high potency at nanomolar concentrations in preclinical models.
For researchers and drug developers, the choice between targeting the K-ATP channel versus the calcium channel represents a key strategic decision. While Diazoxide is a well-established tool, the pathway targeted by Pancreastatin may offer opportunities for developing novel therapeutics for metabolic disorders with potentially different side-effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other insulin secretion modulators.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pancreastatin modulates glucose-stimulated insulin secretion from the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
Pancreastatin (33-49): A Comparative Guide to its Validation as an Insulin Secretion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pancreastatin (33-49) with other known insulin (B600854) secretion inhibitors, supported by experimental data. The information is intended to aid researchers in validating its role and exploring its potential in therapeutic applications.
Executive Summary
Pancreastatin, a peptide fragment derived from chromogranin A, has been identified as a potent inhibitor of insulin secretion. Specifically, the C-terminal fragment, Pancreastatin (33-49), is biologically active and has been shown to suppress glucose-stimulated insulin secretion (GSIS) in various experimental models. This guide compares the inhibitory effects and mechanisms of Pancreastatin (33-49) with two well-established insulin secretion inhibitors: Diazoxide and Somatostatin (B550006). While direct head-to-head comparative studies are limited, this document synthesizes available data to provide an objective overview of their respective potencies and mechanisms of action.
Comparative Performance of Insulin Secretion Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of Pancreastatin (33-49), Diazoxide, and Somatostatin on insulin secretion. It is important to note that these data are compiled from various studies and experimental conditions may differ.
Table 1: Pancreastatin (33-49) Inhibition of Insulin Secretion
| Experimental Model | Stimulus | Pancreastatin (33-49) Concentration | Observed Effect | Citation |
| Perfused Rat Pancreas | 16.7 mM Glucose | 10 nM | Inhibition of insulin release.[1] | |
| Isolated Rat Islets | 8.3 mM Glucose | 100 nM | Total abolishment of insulin secretion. | |
| In vivo (Mouse) | Glucose | 4.0 nmol/kg (IV) | Lowered basal plasma insulin and inhibited glucose-induced insulin secretion.[2] | |
| Rat Adipocytes | Insulin | IC50 ~1 nM | Inhibited insulin-stimulated glucose transport.[3] |
Table 2: Diazoxide Inhibition of Insulin Secretion
| Experimental Model | Stimulus | Diazoxide Concentration | Observed Effect | Citation |
| Isolated Rat Islets | Glucose | 400 µM | Inhibition of insulin release in the absence of glucose.[4] | |
| Perfused Rat Pancreas | A-4166 (hypoglycemic agent) | Not specified | Inhibited A-4166-induced insulin secretion.[3] |
Table 3: Somatostatin Inhibition of Insulin Secretion
| Experimental Model | Stimulus | Somatostatin Concentration | Observed Effect | Citation |
| Perfused Rat Pancreas | Exendin-4 | EC50 of 4.3 nM for somatostatin secretion | Exendin-4 stimulated somatostatin secretion which in turn can inhibit insulin secretion.[5] | |
| Pancreatic β-cells | Not specified | Not specified | Suppresses insulin secretion via SSTR2 and SSTR5 receptors.[6] |
Signaling Pathways and Mechanisms of Action
The inhibitory effects of Pancreastatin (33-49), Diazoxide, and Somatostatin on insulin secretion are mediated by distinct signaling pathways.
Pancreastatin (33-49): The precise receptor for Pancreastatin (33-49) on pancreatic β-cells is not fully characterized but is believed to be a G-protein coupled receptor (GPCR).[7][8] Its activation is thought to inhibit insulin secretion through a mechanism that involves the modulation of intracellular calcium levels, potentially by inhibiting Ca2+ influx through voltage-gated calcium channels, without affecting ATP-sensitive potassium (KATP) channels.[7] There is also evidence suggesting the involvement of a nitric oxide (NO)-mediated pathway.[9]
Diazoxide: Diazoxide is a well-characterized KATP channel opener. By binding to the SUR1 subunit of the KATP channel on pancreatic β-cells, it increases the channel's open probability. This leads to an efflux of potassium ions (K+), hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby inhibiting insulin secretion.
Somatostatin: Somatostatin inhibits insulin secretion by activating its specific GPCRs, primarily SSTR2 and SSTR5, on β-cells. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in protein kinase A (PKA) activity. PKA is involved in the potentiation of insulin exocytosis, so its inhibition leads to reduced insulin secretion.
Experimental Protocols
The validation of insulin secretion inhibitors typically involves in vitro and in vivo experimental models. Below are generalized protocols for two common assays.
Isolated Perfused Rat Pancreas Assay
This ex vivo technique allows for the study of pancreatic hormone secretion in a controlled environment, free from systemic influences.
Workflow:
Methodology:
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized.
-
Surgical Procedure: The pancreas, along with the spleen and a section of the duodenum, is surgically isolated. The celiac artery and the portal vein are cannulated for arterial perfusion and venous effluent collection, respectively.
-
Perfusion: The isolated pancreas is transferred to a temperature-controlled (37°C) perfusion chamber. It is perfused with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin and glucose, and gassed with 95% O2 / 5% CO2.
-
Experimental Design:
-
Basal Period: The pancreas is first perfused with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation Period: The perfusate is then switched to a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.
-
Inhibitor Treatment: The inhibitor (Pancreastatin (33-49), Diazoxide, or Somatostatin) is added to the perfusate at desired concentrations, either before or during the stimulation period.
-
-
Sample Collection and Analysis: The venous effluent is collected at regular intervals (e.g., every minute). The insulin concentration in each fraction is determined using radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Isolated Islet Insulin Secretion Assay
This in vitro method uses isolated pancreatic islets to study the direct effects of compounds on insulin secretion.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion of the pancreas followed by density gradient centrifugation for purification.
-
Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
Static Incubation Assay:
-
Groups of size-matched islets (e.g., 10 islets per replicate) are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM).
-
The islets are then transferred to a buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test inhibitor at various concentrations.
-
After a defined incubation period (e.g., 60 minutes) at 37°C, the supernatant is collected.
-
-
Insulin Measurement: The insulin concentration in the supernatant is measured using ELISA or RIA. The results are often normalized to the islet number or total protein content.
Conclusion
Pancreastatin (33-49) has been validated as a potent inhibitor of insulin secretion, acting through a distinct mechanism that appears to involve a GPCR and modulation of intracellular calcium, potentially via a nitric oxide-dependent pathway. While it shares the functional outcome of inhibiting insulin release with Diazoxide and Somatostatin, its molecular mechanism of action differs significantly. Diazoxide directly targets KATP channels, leading to hyperpolarization, whereas Somatostatin acts via its receptors to decrease cAMP levels.
The available data suggest that Pancreastatin (33-49) is a highly potent inhibitor, with effects observed in the nanomolar range. However, for a definitive comparison of potency and efficacy, further studies directly comparing these three inhibitors under identical experimental conditions are warranted. Such research would be invaluable for elucidating the physiological role of Pancreastatin (33-49) and for assessing its therapeutic potential in conditions characterized by hyperinsulinemia.
References
- 1. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin inhibits insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exendin-4 dose-dependently stimulates somatostatin and insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Chromogranin A Regulation of Obesity and Peripheral Insulin Sensitivity [frontiersin.org]
Cross-Species Activity of Porcine Pancreastatin (33-49): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of porcine Pancreastatin (33-49) across different species, supported by experimental data. Pancreastatin (PST), a peptide fragment derived from chromogranin A, is a known inhibitor of insulin (B600854) secretion and modulator of glucose and lipid metabolism. The C-terminal fragment, PST (33-49), is recognized as the primary bioactive region of the molecule. Understanding its cross-species activity is crucial for preclinical research and the development of potential therapeutic applications.
Comparative Efficacy of Porcine Pancreastatin (33-49) and its Orthologs
The biological effects of porcine Pancreastatin (33-49) and its counterparts in other species have been investigated in various models. The following tables summarize the available quantitative data on its impact on insulin secretion, glucose uptake, and lipolysis.
Table 1: Inhibition of Insulin Secretion
| Species | Experimental Model | Pancreastatin Fragment | Concentration / Dose | Effect | Citation |
| Rat | Perfused Pancreas | Porcine PST (33-49) | 10 nM | Inhibition of glucose-stimulated insulin release.[1] | |
| Rat | Perfused Pancreas | Porcine PST | 15.7 nM | Inhibition of insulin secretion stimulated by various secretagogues.[2] | |
| Rat | Isolated Islets | Porcine PST | 100 nM | Total abolishment of glucose-stimulated insulin secretion.[3] | |
| Rat | Isolated Islets | Porcine PST | 10 nM - 100 nM | Dose-dependent inhibition of insulin release. | |
| Mouse | In Vivo | Porcine PST | 4.0 nmol/kg (IV) | Lowered basal plasma insulin and inhibited glucose- and carbachol-induced insulin secretion.[4] |
Table 2: Modulation of Glucose Uptake
| Species | Experimental Model | Pancreastatin Fragment | IC50 | Effect | Citation |
| Rat | Adipocytes | Porcine PST | ~1 nM | Inhibition of basal and insulin-stimulated glucose transport.[5][6] | |
| Human | N/A | Human PST (wild-type) | ~0.6 nM | Inhibition of insulin-stimulated 2-deoxyglucose uptake.[7] | |
| Human | N/A | Human PST (Gly297Ser variant) | ~0.1 nM | Increased potency in inhibiting glucose uptake.[7] |
Table 3: Stimulation of Lipolysis
| Species | Experimental Model | Pancreastatin Fragment | ED50 | Effect | Citation |
| Rat | Adipocytes | Porcine PST | 0.1 nM | Stimulation of lipolysis.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of Pancreastatin.
Isolated Pancreatic Islet Insulin Secretion Assay
This in vitro method allows for the direct assessment of a substance's effect on insulin secretion from pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from the pancreas of the subject species (e.g., rat, mouse) by collagenase digestion followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without varying concentrations of Pancreastatin (33-49).
-
Sample Collection and Analysis: After the incubation period, the supernatant is collected to measure secreted insulin, and the islets can be lysed to determine the total insulin content. Insulin levels are typically quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Perfused Pancreas Insulin Secretion Assay
This ex vivo technique maintains the structural integrity of the pancreas, allowing for the study of both the endocrine and exocrine responses.
-
Pancreas Isolation: The pancreas is carefully dissected from the subject animal (e.g., rat) and transferred to a perfusion chamber.
-
Perfusion: The isolated pancreas is perfused with a buffered physiological solution (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and other necessary nutrients via the celiac and superior mesenteric arteries. The effluent is collected from the portal vein.
-
Experimental Intervention: After a stabilization period with a basal glucose concentration, the perfusate is switched to one containing a stimulatory glucose concentration, with or without the addition of Pancreastatin (33-49) at various concentrations.
-
Fraction Collection and Analysis: The effluent is collected in fractions over time, and the insulin concentration in each fraction is measured by RIA or ELISA to determine the dynamics of insulin secretion.
Signaling Pathways and Mechanisms of Action
Pancreastatin exerts its effects through specific signaling pathways that can vary between cell types and potentially across species. The following diagrams illustrate the known and proposed signaling cascades.
In rat adipocytes, Pancreastatin is proposed to bind to a G-protein coupled receptor (GPCR), leading to the activation of a Gq/11 protein.[8][9] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG activate Protein Kinase C (PKC). Activated PKC is thought to inhibit the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby reducing glucose uptake.[10] PKC activation also stimulates lipolysis. Additionally, Pancreastatin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of protein synthesis. While this pathway has been elucidated in rats, further research is needed to confirm if an identical mechanism is conserved in mice and humans.
Conclusion
Porcine Pancreastatin (33-49) and its orthologs demonstrate significant cross-species activity, primarily as inhibitors of insulin secretion and modulators of glucose and lipid metabolism. The available data, predominantly from rat and mouse models, indicate a potent inhibitory effect on insulin release and glucose uptake, alongside a stimulatory effect on lipolysis. While the signaling pathways in rats involve Gq/11-PLC-PKC activation, further comparative studies are required to fully delineate the species-specific mechanisms of action. This guide provides a foundational understanding for researchers investigating the physiological roles of Pancreastatin and its potential as a therapeutic target.
References
- 1. Pancreastatin (33-49) enhances the priming effect of glucose in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreastatin inhibits insulin secretion as induced by glucagon, vasoactive intestinal peptide, gastric inhibitory peptide, and 8-cholecystokinin in the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreastatin inhibits insulin secretion from isolated rat islets: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreastatin inhibits insulin secretion and stimulates glucagon secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreastatin inhibits insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Pancreastatin receptor is coupled to a guanosine triphosphate-binding protein of the G(q/11)alpha family in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreastatin, a chromogranin A-derived peptide, activates protein synthesis signaling cascade in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pancreastatin, a chromogranin-A-derived peptide, inhibits insulin-stimulated glycogen synthesis by activating GSK-3 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pancreastatin (33-49) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Pancreastatin (B1591218) (33-49), a bioactive peptide fragment of Chromogranin A, is crucial for research in neuroendocrine tumors, diabetes, and other metabolic disorders. This guide provides an objective comparison of the primary analytical methods employed for Pancreastatin (33-49) detection: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
| Parameter | ELISA (Various Kits) | RIA (Research-Based) | LC-MS/MS |
| Sensitivity | 3.75 pg/mL - 0.37 ng/mL[1][2] | Detects down to 17 pg/mL[3] | Potentially high, but specific data for PST (33-49) is not available. |
| Detection Range | 6.25 - 400 pg/mL to 0 - 25 ng/mL[1][2] | Not explicitly stated, but used for clinical samples. | Wide dynamic range is typical, but specific data for PST (33-49) is not available. |
| Intra-assay CV (%) | < 8% - < 10%[4] | 6% - 12% | Generally < 15% for validated assays. |
| Inter-assay CV (%) | < 10% - < 12%[4] | 14% - 20% | Generally < 15% for validated assays. |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with Chromogranin A and other fragments. | High specificity for the C-terminal fragment with negligible cross-reactivity with Chromogranin A.[3] | High specificity due to mass-based detection. |
| Sample Throughput | High (96-well plate format) | Moderate | Moderate to High (with automation) |
| Cost per Sample | Lower | Moderate | Higher |
| Key Advantages | High throughput, no radioactive materials, widely available. | High sensitivity and specificity (with well-characterized antibody). | High specificity, potential for multiplexing, can distinguish between closely related peptides. |
| Key Disadvantages | Potential for cross-reactivity, performance varies between kits. | Use of radioactive materials, lower throughput. | Higher equipment cost, requires specialized expertise, method development can be complex. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common format for commercially available Pancreastatin ELISA kits.[2][5]
Principle: An antibody specific for Pancreastatin is pre-coated onto a microplate. Samples and standards are added, and any Pancreastatin present is bound by the immobilized antibody. A second, biotin-conjugated antibody specific for Pancreastatin is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of Pancreastatin.
Methodology:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and sample dilutions as per the kit instructions.
-
Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time (typically 1-2 hours) at 37°C.
-
Washing: Aspirate or decant the contents of the wells and wash with the provided wash buffer 3-4 times.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the HRP-avidin conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Pancreastatin in the samples.
Radioimmunoassay (RIA)
This protocol is based on a highly sensitive and specific RIA developed for the C-terminal of human Pancreastatin.[3]
Principle: This is a competitive binding assay. A known quantity of radiolabeled Pancreastatin (tracer) competes with unlabeled Pancreastatin in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Pancreastatin in the sample.
Methodology:
-
Reagents:
-
Specific antiserum (e.g., raised against porcine pancreastatin fragment 33-49).[3]
-
Radiolabeled Pancreastatin (e.g., ¹²⁵I-labeled).
-
Pancreastatin standards.
-
Second antibody (for precipitation of the antigen-antibody complex).
-
Assay buffer.
-
-
Procedure:
-
Pipette standards, controls, and samples into appropriately labeled tubes.
-
Add the specific primary antibody to all tubes.
-
Vortex and incubate for 24 hours at 4°C (disequilibrium step).[3]
-
Add the radiolabeled tracer to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.[3]
-
Add the second antibody to precipitate the primary antibody-antigen complex.
-
Incubate to allow for precipitation.
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Calculation:
-
Construct a standard curve by plotting the percentage of tracer bound (%B/B₀) against the concentration of the standards.
-
Determine the concentration of Pancreastatin in the samples from the standard curve.
-
Visualizing Methodologies
To aid in understanding the experimental workflows and the comparative aspects of these analytical methods, the following diagrams are provided.
Caption: General workflow of a sandwich ELISA for Pancreastatin detection.
Caption: Logical comparison of key attributes of Pancreastatin detection methods.
References
Safety Operating Guide
Proper Disposal of Pancreastatin (33-49), Porcine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides such as Pancreastatin (33-49), porcine, are critical for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this peptide, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.
Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound, in either liquid or solid form. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for the disposal of this compound, depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal (e.g., unused solutions, contaminated buffers)
-
Inactivation: In a designated chemical fume hood, chemically inactivate the liquid peptide waste. A common and effective method is to use a fresh 10% bleach solution (sodium hypochlorite).
-
Dilution: Carefully add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.
-
Neutralization: If a strong acidic or basic inactivation solution is used, neutralize the mixture to a pH between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your EHS office.
Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves)
-
Segregation: All solid waste contaminated with this compound, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
While specific quantitative data for the disposal of this compound, is not available, the following table summarizes general parameters for the chemical decontamination of peptide waste.
| Decontamination Method | Reagent Concentration | Recommended Ratio (Waste:Reagent) | Minimum Contact Time |
| Chemical Inactivation | 10% Sodium Hypochlorite (Bleach) | 1:10 | 30-60 minutes |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for handling peptide waste in a laboratory setting. These protocols are designed to mitigate risks associated with biologically active materials.
Visualizing Disposal and Signaling Pathways
To further clarify the procedural flow and biological context of Pancreastatin (33-49), the following diagrams have been generated.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pancreastatin (33-49), porcine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pancreastatin (33-49), porcine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for potent, research-grade bioactive peptides. Although the specific chemical, physical, and toxicological properties of this peptide may not be fully investigated, exercising due care is paramount to ensure personnel safety and research integrity.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling research peptides like this compound.[2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against airborne dust particles and accidental splashes.[2][3] Must meet ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] Change gloves immediately if they become contaminated.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder, which can easily become airborne and be inhaled.[2] |
| Respirator/Dust Mask | Recommended when weighing larger quantities of lyophilized peptide to avoid inhalation of fine dust particles.[3][4] | |
| General Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in any laboratory where hazardous materials are present.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of the peptide while ensuring the safety of laboratory personnel.[4] All handling of peptides should be confined to a designated, clean, and organized laboratory area.[2]
Step-by-Step Handling of Lyophilized Powder:
-
Equilibration: Before opening, allow the sealed vial of the lyophilized peptide to warm to room temperature in a desiccator.[1][3] This prevents moisture absorption, which can degrade the peptide.[3]
-
Don PPE: Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.[4]
-
Weighing: Perform all weighing and initial handling of the lyophilized powder within a fume hood or biosafety cabinet to prevent inhalation.[2] Handle the powder quickly to minimize exposure to air and moisture.[3]
-
Reconstitution: Use sterile, high-purity water or an appropriate buffer for reconstitution.[1][5] Add the solvent slowly to the vial. For peptides that are difficult to dissolve, alternative solvents like DMSO, DMF, or acetonitrile (B52724) may be used, followed by dilution with an aqueous buffer.[1] Avoid shaking the vial; instead, swirl it gently or sonicate briefly to dissolve the peptide.[1][6]
-
Sealing: After reconstitution, securely cap the vial.[4] If the peptide is sensitive to oxidation (contains C, M, or W residues), consider purging the vial with an inert gas like nitrogen or argon before sealing for storage.[7]
Storage Protocols:
-
Lyophilized Peptide: For long-term stability, store the lyophilized powder at -20°C or -80°C, protected from direct light.[5][6][7]
-
Reconstituted Peptide: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use vials.[6][7] Store these aliquots at -20°C or below.[4] For very short-term needs (up to a week), refrigeration at 2-8°C may be acceptable, though freezing is preferred to prolong shelf life.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
